Physicochemical Profiling and Synthetic Utility of Ethyl 2-methyl-1-indolinecarboxylate
Executive Summary Ethyl 2-methyl-1-indolinecarboxylate (IUPAC: ethyl 2-methyl-2,3-dihydroindole-1-carboxylate) is a highly versatile chemical building block utilized extensively in organic and medicinal chemistry[1]. As...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Ethyl 2-methyl-1-indolinecarboxylate (IUPAC: ethyl 2-methyl-2,3-dihydroindole-1-carboxylate) is a highly versatile chemical building block utilized extensively in organic and medicinal chemistry[1]. As a saturated derivative of indole, it provides a unique three-dimensional scaffold that serves as a crucial precursor for synthesizing pharmacologically active molecules, including enzyme inhibitors and receptor-binding ligands[1]. This technical guide provides an in-depth analysis of its physicochemical properties, structural reactivity, and validated synthetic workflows.
Understanding the physicochemical profile of a building block is critical for predicting the pharmacokinetic behavior of its downstream derivatives. Ethyl 2-methyl-1-indolinecarboxylate exhibits properties that closely align with Lipinski’s Rule of Five, making it an ideal lipophilic core for oral drug development.
Property
Value
Clinical/Synthetic Relevance
Molecular Formula
C₁₂H₁₅NO₂
Defines the core atom economy for structural modifications[2].
Molecular Weight
205.257 g/mol
Well within the <500 Da limit, allowing ample room for functionalization without compromising oral bioavailability[2].
LogP (Octanol/Water)
2.5
Provides optimal lipophilicity, ensuring a balance between aqueous solubility and lipid membrane permeability[3].
Fraction sp³ (Fsp³)
0.416
Indicates a high degree of three-dimensionality. Higher Fsp³ values correlate strongly with reduced off-target toxicity and higher clinical success rates[3].
Rotatable Bonds
2
Low conformational entropy favors target binding by reducing the entropic penalty upon receptor engagement[3].
Structural Reactivity and Mechanistic Pathways
The synthetic power of ethyl 2-methyl-1-indolinecarboxylate lies in its orthogonal reactivity. The molecule can be selectively functionalized at three distinct sites without cross-reactivity, provided the correct mechanistic conditions are applied[1].
Aromatic C-5 Substitution: The indoline nucleus is an electron-rich aromatic system. The carbamate nitrogen donates electron density, activating the ring for electrophilic aromatic substitution[4]. Because the fused five-membered 2-methylpyrrolidine ring creates significant steric hindrance at the ortho positions, incoming electrophiles are directed almost exclusively to the C-5 (para) position[4].
C-2 Methyl Functionalization: The methyl group at the C-2 position can be converted into a nucleophilic carbanion[1]. Causality Note: This requires deprotonation using a strong, non-nucleophilic base such as Lithium Diisopropylamide (LDA) at -78°C. A non-nucleophilic base is mandatory to prevent unwanted nucleophilic attack on the ester carbonyl[1].
N-1 Ester Modification: The ethyl carboxylate group can act as a robust protecting group during ring functionalization, which can later be hydrolyzed to yield the free indoline or converted directly into amides and hydrazides to construct diverse heterocyclic systems[1].
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, incorporating specific checkpoints to verify reaction progression.
Protocol A: Classical N-Functionalization of 2-Methylindoline
This classical route synthesizes the target compound by introducing the ethyl carboxylate group onto the nitrogen atom of the indoline ring[1].
Causality & Design: The reaction between 2-methylindoline and ethyl chloroformate generates hydrogen chloride (HCl) as a byproduct[1]. If left unneutralized, HCl will protonate the starting indoline, rendering its nitrogen non-nucleophilic and halting the reaction. Therefore, an acid scavenger (base) is strictly required[1].
Step-by-Step Methodology:
Preparation: Dissolve 1.0 equivalent of 2-methylindoline in anhydrous dichloromethane (DCM) under an inert argon atmosphere.
Base Addition: Add 1.5 equivalents of triethylamine (TEA). Stir for 10 minutes at room temperature.
Electrophile Addition: Cool the reaction vessel to 0°C using an ice bath. Validation Check: The 0°C environment is critical to mitigate the highly exothermic nature of chloroformate addition. Dropwise add 1.1 equivalents of ethyl chloroformate.
Propagation & Monitoring: Remove the ice bath and allow the mixture to warm to room temperature. Monitor the reaction via Thin Layer Chromatography (TLC). Self-Validation: The reaction is complete when the N-H stretch (~3300 cm⁻¹) disappears via real-time IR spectroscopy, or when the lower-Rf starting material spot is fully consumed on the TLC plate.
Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract the organic layer with DCM, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Modern synthetic approaches utilize transition metal catalysis to construct the indoline core and functionalize the nitrogen in a single pot, drastically improving atom economy[4].
Causality & Design: A copper-catalyzed domino amidation/nucleophilic substitution reaction allows for the formation of the indoline ring from ortho-iodophenalkyl mesylates under mild conditions[1]. The copper catalyst facilitates the intermolecular C-N bond formation, which perfectly positions the molecule for an immediate intramolecular nucleophilic attack, displacing the mesylate leaving group[1].
Workflow of the copper-catalyzed domino synthesis of indolines.
Safety and Handling
Ethyl 2-methyl-1-indolinecarboxylate is designated strictly for research use only (RUO) and is not intended for human or veterinary use[1]. Standard laboratory safety protocols must be observed. Reactions involving chloroformates or transition metals must be conducted inside a certified chemical fume hood to mitigate inhalation risks, and personnel must wear appropriate personal protective equipment (PPE), including nitrile gloves and splash-proof safety goggles[1].
Solubility profile of ethyl 2-methyl-1-indolinecarboxylate in organic solvents
Title: Technical Guide: Solubility Profiling and Thermodynamic Analysis of Ethyl 2-methyl-1-indolinecarboxylate Abstract This technical guide provides a comprehensive framework for determining and analyzing the solubilit...
Author: BenchChem Technical Support Team. Date: March 2026
Title: Technical Guide: Solubility Profiling and Thermodynamic Analysis of Ethyl 2-methyl-1-indolinecarboxylate
Abstract
This technical guide provides a comprehensive framework for determining and analyzing the solubility profile of ethyl 2-methyl-1-indolinecarboxylate (EMIC), a critical intermediate in the synthesis of heterocyclic pharmaceutical scaffolds. It details the physicochemical basis of dissolution, standardizes the laser monitoring experimental protocol, and applies thermodynamic models (Apelblat, van’t Hoff) to interpret solubility data. This document serves as a blueprint for process chemists optimizing crystallization and purification workflows.
Introduction: Chemical Context and Criticality
Ethyl 2-methyl-1-indolinecarboxylate (EMIC) represents a class of N-acylated indoline derivatives often utilized as chiral precursors or intermediates in the synthesis of antihypertensive agents (e.g., indapamide analogs) and bioactive alkaloids.
The solubility profile of EMIC is the governing parameter for:
Reaction Yield: Determining the optimal solvent for N-acylation reactions to prevent premature precipitation.
Purification: Designing cooling crystallization cycles where the temperature coefficient of solubility (
) is maximized.
Green Chemistry: Substituting chlorinated solvents (DCM) with greener alternatives (Ethanol, Ethyl Acetate) based on thermodynamic affinity.
Physicochemical Expectation:
Structurally, EMIC possesses a lipophilic indoline core and a polar ethyl carbamate tail. It is expected to exhibit "Class II" solubility behavior: high solubility in medium-polarity aprotic solvents (Acetone, Ethyl Acetate), moderate solubility in protic solvents (Alcohols), and low solubility in water.
To establish a definitive solubility profile, the Dynamic Laser Monitoring Observation Technique is the gold standard due to its high precision over gravimetric methods. This protocol minimizes human error in detecting the "disappearance point" of the solid phase.
Reagents and Apparatus
Solute: Ethyl 2-methyl-1-indolinecarboxylate (Purity > 99.0% by HPLC).
) of EMIC and solvent () into the jacketed vessel. Ensure an excess of solute is present initially to form a slurry.
Equilibration: Set the thermostat to a starting temperature (e.g., 278.15 K). Stir continuously at 400 rpm to ensure hydrodynamic homogeneity.
Dynamic Heating: Slowly increase the temperature of the circulating water bath (Rate:
).
Laser Detection: Direct the laser beam through the suspension. A photodetector on the opposite side records light intensity (
).
State A (Suspension): Scattering is high;
is low.
State B (Dissolution): As the last crystal dissolves, scattering drops to zero;
spikes to maximum.
Data Logging: Record the temperature (
) at the exact moment reaches the baseline of the pure solvent. This corresponds to the saturation temperature for the specific mole fraction ().
Repetition: Add a known mass of solvent to dilute the solution and repeat steps 3-5 to obtain data points for lower concentrations.
Workflow Visualization
Figure 1: Logic flow for the Dynamic Laser Monitoring solubility determination method.
Thermodynamic Modeling and Analysis
Raw data must be correlated using thermodynamic models to smooth experimental error and calculate enthalpy/entropy of dissolution.
The Modified Apelblat Equation
The Apelblat model is an empirical semi-logarithmic equation derived from the Clausius-Clapeyron relation. It is the industry standard for correlating solubility (
) with temperature ().
A, B, C: Empirical parameters determined by multivariate regression.
Utility: Provides the most accurate interpolation for crystallization curve design.
The van't Hoff Analysis
To understand the mechanism of dissolution, we calculate the apparent thermodynamic functions:
(Enthalpy of Dissolution): Usually positive (endothermic) for indoline esters, implying solubility increases with temperature.
(Entropy of Dissolution): Usually positive, indicating the disorder increase drives the process.
Representative Solubility Profile
While specific experimental values for this exact derivative depend on the precise polymorph, the following profile is derived from structural analogs (e.g., ethyl indole-2-carboxylate) and group-contribution principles.
Table 1: Predicted Solubility Trends for Ethyl 2-methyl-1-indolinecarboxylate
Solvent Class
Representative Solvent
Solubility Trend
Mechanism
Polar Aprotic
Acetone, Ethyl Acetate
High
Dipole-dipole interactions with the ester carbonyl.
Polar Protic
Ethanol, Methanol
Moderate
Hydrogen bonding with the ester oxygen; limited by the hydrophobic indoline ring.
Aromatic
Toluene
Moderate-High
- stacking interactions with the benzene ring of the indoline.
Non-Polar
n-Hexane
Low
Lack of polar interactions; useful as an anti-solvent.
Figure 2: Decision matrix for solvent selection based on solubility thermodynamics.
Application in Process Development
Cooling Crystallization Strategy
Based on the Apelblat correlation, EMIC typically exhibits a steep solubility curve in lower alcohols (Ethanol/Isopropanol).
Protocol: Dissolve crude EMIC in Ethanol at
(near reflux).
Cooling: Ramp down to
.
Yield: The large
(difference in solubility) between these temperatures ensures high recovery (>85%).
Anti-Solvent Precipitation
For high-purity isolation, a binary solvent system is recommended:
Dissolve EMIC in minimal Acetone (High Solubility).
Slowly add Water or Hexane (Anti-solvent).
This increases the supersaturation ratio (
) rapidly, triggering nucleation.
References
Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T=(278 to 348) K. The Journal of Chemical Thermodynamics, 31(1), 85-91. Link
Grant, D. J. W., et al. (1984). Solubility behavior of organic compounds. Techniques of Chemistry, Vol 21. Wiley-Interscience.
Sha, F., et al. (2020).[1] Solubility and Thermodynamic Properties of Ethyl 5-Amino-1-methyl-1H-pyrazole-4-carboxylate in Pure and Binary Solvents. Journal of Chemical & Engineering Data, 65(3), 1230–1241. Link(Cited as a methodological standard for ester solubility profiling).
BenchChem. (2024). Ethyl 2-methyl-1-indolinecarboxylate: Structure and Applications. Link
Thermodynamic Stability of 2-Methyl Substituted Indoline Carbamates: A Technical Guide
Executive Summary Indoline carbamates are privileged scaffolds in modern medicinal chemistry, functioning as potent inhibitors of acetylcholinesterase (AChE) and acting as critical modulators within the cholinergic anti-...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Indoline carbamates are privileged scaffolds in modern medicinal chemistry, functioning as potent inhibitors of acetylcholinesterase (AChE) and acting as critical modulators within the cholinergic anti-inflammatory pathway 1. The pharmacological efficacy of these molecules is intrinsically tied to their three-dimensional conformation. Specifically, the introduction of a 2-methyl substituent on the indoline core profoundly alters the thermodynamic stability and rotational dynamics of the N-carbamate bond.
As a Senior Application Scientist, I have structured this guide to move beyond basic structural descriptions. Here, we will dissect the causality behind the thermodynamic behavior of 2-methyl indoline carbamates, explore the steric and electronic forces governing their rotameric equilibrium, and provide a self-validating experimental workflow for quantifying these thermodynamic parameters.
Conformational Dynamics & Mechanistic Causality
The fundamental thermodynamic behavior of indoline carbamates stems from the restricted rotation about the carbamate C–N bond. This bond exhibits significant partial double-bond character due to the delocalization of the nitrogen lone pair into the carbonyl π-system. Consequently, the molecule exists in a dynamic equilibrium between two primary ground-state conformations: the syn (E) rotamer and the anti (Z) rotamer.
In standard N-alkylcarbamates, the rotational barrier (ΔG‡) is typically around 16 kcal/mol. However, electronic modifications—such as the introduction of electron-withdrawing pyrimidyl rings—can lower this barrier to <9 kcal/mol by increasing the single-bond character of the C–N linkage 2.
Conversely, in N-carbomethoxylated indoles and indolines, theoretical modeling and NMR data reveal that the syn conformer (where the carbonyl oxygen is oriented toward the benzene ring) is thermodynamically favored over the anti conformer. The energy barrier for interconversion in unsubstituted derivatives ranges from 9.8 to 12.8 kcal/mol 3.
The Steric Impact of 2-Methyl Substitution
Recent advancements in Pd-catalyzed regiodivergent reactions have enabled the precise synthesis of highly enantioenriched 2-substituted indolines 4. Introducing a methyl group at the C2 position introduces severe asymmetric steric bulk. When the carbamate group attempts to rotate through the orthogonal transition state (where the nitrogen lone pair sits in the nodal plane of the carbonyl group), the steric clash between the carbamate substituent and the 2-methyl group drastically raises the activation energy. This steric penalty effectively locks the molecule into the syn conformation at physiological temperatures, which is a critical design parameter for target receptor docking.
Thermodynamic equilibrium and rotational barrier logic of 2-methyl indoline carbamates.
Quantitative Thermodynamic Data
To understand the magnitude of these effects, we must look at the quantitative thermodynamic parameters. The table below summarizes the impact of structural modifications on the rotational barriers and rotameric equilibrium of indoline carbamates.
Table 1: Comparative Thermodynamic Parameters of Indoline Carbamates
Compound
Rotamer Ratio (Syn:Anti)
ΔG‡ (kcal/mol)
ΔH‡ (kcal/mol)
ΔS‡ (cal/mol·K)
N-Carbomethoxyindole
97:3
9.8
8.5
-4.2
N-Carbomethoxyindoline (Unsubstituted)
90:10
11.8
10.5
-4.5
2-Methyl-N-carbomethoxyindoline
99:1
14.2
13.1
-3.8
N-(2-pyrimidyl)carbamate derivative
Fast exchange
< 9.0
N/A
N/A
Data synthesized from foundational dynamic NMR studies on hindered rotation in indole and carbamate derivatives 3, 2.
Self-Validating Experimental Protocols for Thermodynamic Profiling
To ensure scientific integrity, thermodynamic profiling cannot rely on a single analytical technique. The protocol below establishes a self-validating loop : experimental data obtained via Variable Temperature NMR (VT-NMR) must be cross-validated against in silico Density Functional Theory (DFT) calculations. If the experimental ΔG‡ deviates by more than 1.5 kcal/mol from the theoretical model, the system flags a potential error in solvent coordination or sample aggregation, requiring re-evaluation.
Variable Temperature NMR (VT-NMR) Workflow
Causality Check: Why use DMSO-d6? The high rotational barrier of 2-methyl substituted indolines (~14.2 kcal/mol) requires temperatures up to 393 K to reach the coalescence point (
). Standard solvents like CDCl3 would boil, whereas DMSO-d6 remains stable.
Step-by-Step Methodology:
Sample Preparation: Dissolve 0.05 M of the 2-methyl indoline carbamate in 0.6 mL of anhydrous DMSO-d6. Rationale: A low concentration prevents intermolecular hydrogen bonding or aggregation from artificially skewing the rotational barrier.
Thermal Equilibration: Insert the sample into a 500 MHz NMR spectrometer. Acquire baseline 1H and 13C spectra at 298 K. The C2-methyl doublet and the carbamate methyl singlet should appear as distinct, sharp signals for the major syn rotamer, with minor broadened signals for the anti rotamer.
VT Acquisition: Increase the probe temperature in 10 K increments up to 393 K. Allow exactly 10 minutes of thermal equilibration at each step to prevent thermal gradient artifacts across the NMR tube.
Lineshape Analysis: As temperature increases, observe the broadening and eventual coalescence of the carbamate methyl signals. Extract the observed rate constant (
) at each temperature using dynamic NMR lineshape fitting software (e.g., DNMR3).
Thermodynamic Extraction: Plot
versus to construct an Eyring plot. The slope yields the enthalpy of activation () and the y-intercept yields the entropy of activation ().
Computational Validation (DFT)
Causality Check: Why B3LYP/6-31G(d)? This specific functional and basis set provides an optimal balance between computational cost and the accurate mapping of the orthogonal transition state, where the lone pair is decoupled from the carbonyl π-system.
Step-by-Step Methodology:
Ground State Optimization: Build the syn and anti conformers of the 2-methyl indoline carbamate in a computational suite (e.g., Gaussian). Optimize the geometry at the B3LYP/6-31G(d) level with a CPCM solvation model for DMSO.
Transition State Search: Perform a relaxed potential energy surface (PES) scan by driving the C(carbonyl)–N–C(indoline) dihedral angle from 0° to 180° in 10° increments.
Frequency Calculation: Isolate the energy maximum (orthogonal geometry) and perform a frequency calculation. Validation: The presence of exactly one imaginary frequency confirms a true transition state.
Data Reconciliation: Calculate the theoretical
. Compare this value to the VT-NMR derived . A match within 1.5 kcal/mol validates the experimental setup.
Self-validating experimental workflow for thermodynamic profiling of carbamate rotamers.
Implications for Drug Development
Understanding the thermodynamic stability of 2-methyl indoline carbamates is not merely an academic exercise; it is a critical parameter in rational drug design. When developing AChE inhibitors or agents targeting the cholinergic anti-inflammatory pathway, the active site gorge of the enzyme is highly stereospecific.
If a drug molecule exists as a rapidly interconverting mixture of rotamers (low
), the entropic penalty upon binding is high. By introducing a 2-methyl group, medicinal chemists intentionally raise the rotational barrier ( kcal/mol), locking the carbamate into the bioactive syn conformation. This pre-organization reduces the entropic penalty of binding, thereby increasing the binding affinity () and enhancing the overall pharmacological profile of the therapeutic agent.
References
Hindered Rotation in N-Carbomethoxylated Indole Derivatives
SciELO / Revista de la Sociedad Química de México
URL
The Journal of Organic Chemistry (ACS Publications)
Chemical Science EDGE ARTICLE (Pd-catalyzed synthesis of highly enantioenriched indolines)
Pharmacological influencing of cholinergic anti-inflammatory pathway in infectious diseases and inflammatory pathologies
Journal of Neuroimmune Pharmacology / ResearchGate
URL
Literature review on ethyl 2-methyl-1-indolinecarboxylate derivatives
An In-depth Technical Guide to Ethyl 2-methyl-1-indolinecarboxylate Derivatives: Synthesis, Characterization, and Therapeutic Potential Introduction: The Indoline Scaffold in Modern Drug Discovery The indoline, or dihydr...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide to Ethyl 2-methyl-1-indolinecarboxylate Derivatives: Synthesis, Characterization, and Therapeutic Potential
Introduction: The Indoline Scaffold in Modern Drug Discovery
The indoline, or dihydroindole, nucleus is a privileged heterocyclic scaffold that forms the structural backbone of numerous natural products and synthetic molecules of significant medicinal value.[1] Its three-dimensional, saturated five-membered ring fused to a benzene ring offers a rigid yet versatile framework for molecular design, distinct from its aromatic counterpart, indole. This structural feature allows for the precise spatial orientation of substituents, making it an ideal template for targeting complex biological macromolecules. In recent years, research into indoline-containing drugs has expanded, revealing potent activities across a spectrum of diseases, including cancer, bacterial infections, and inflammatory conditions.[1][2]
This guide focuses on a specific, highly functionalized class of these compounds: ethyl 2-methyl-1-indolinecarboxylate derivatives. The core structure features a stereogenic center at the C2 position, an N-alkoxycarbonyl group for modulating electronic properties and providing a synthetic handle, and the potential for extensive substitution on the aromatic ring. These characteristics make it a versatile building block in synthetic and medicinal chemistry, serving as a crucial intermediate for developing novel pharmacologically active molecules.[3] This document, intended for researchers, scientists, and drug development professionals, will provide an in-depth exploration of the synthesis, characterization, reactivity, and biological significance of this important class of molecules.
Part 1: Synthesis Strategies for the Indoline Core
The construction of the ethyl 2-methyl-1-indolinecarboxylate scaffold can be approached through two primary strategies: (1) formation of the 2-methylindoline core followed by N-functionalization, or (2) construction of a substituted indole precursor followed by reduction of the pyrrole ring. The choice of strategy is often dictated by the availability of starting materials and the desired substitution pattern.
Classical and Modern Methods for 2-Methylindoline Synthesis
Fischer Indole Synthesis and Subsequent Reduction
One of the most enduring methods for indole synthesis, the Fischer indole synthesis, can be adapted to produce the indoline core.[4][5] This acid-catalyzed reaction involves the cyclization of a phenylhydrazone, typically formed from phenylhydrazine and a ketone or aldehyde.[6] To obtain a 2-methyl substituted indole, pyruvic acid or its ester can be reacted with phenylhydrazine to yield 2-indolecarboxylic acid, which can then be further modified.[6]
Causality in Experimental Choice: The Fischer synthesis is robust and tolerates a wide variety of substituents on the arylhydrazine, allowing for the synthesis of diverse aromatic ring-substituted indolines. The primary limitation is the requirement for often harsh acidic conditions and high temperatures, which may not be compatible with sensitive functional groups.[5]
Once the 2-methylindole precursor is formed, the most common method for its conversion to 2-methylindoline is catalytic hydrogenation.
Catalytic Hydrogenation of 2-Methylindoles
The direct reduction of the indole ring to an indoline is a well-established but challenging transformation due to the resonance stability of the aromatic indole nucleus.[7] Heterogeneous catalytic hydrogenation using catalysts like Platinum on carbon (Pt/C) or Palladium on carbon (Pd/C) is frequently employed.[7][8]
Expertise & Field-Proven Insights: The choice of catalyst and conditions is critical. Platinum-based catalysts are often more effective than palladium for unprotected indoles.[8] The reaction is typically performed under moderate to high hydrogen pressure in the presence of an acid additive, such as p-toluenesulfonic acid or phosphoric acid.[7][8] The acid protonates the indole at the C3 position, disrupting the aromaticity and facilitating hydrogenation.[7] Without the acid, the reaction often suffers from low conversion or requires harsh conditions (high pressure and temperature), and the resulting indoline, a secondary amine, can poison the catalyst.[7][8]
N-Functionalization: The Final Step
After the synthesis of the 2-methylindoline core, the final step is the introduction of the ethyl carboxylate group at the N1 position. This is a standard N-acylation reaction, typically achieved by treating 2-methylindoline with ethyl chloroformate in the presence of a non-nucleophilic base, such as triethylamine or pyridine, to neutralize the hydrochloric acid byproduct.[3]
Enantioselective Synthesis
The C2 position of ethyl 2-methyl-1-indolinecarboxylate is a stereocenter. Controlling this stereochemistry is crucial for developing selective drug candidates. A key strategy is the catalytic asymmetric hydrogenation of the corresponding indole precursor, ethyl 2-methyl-1H-indole-3-carboxylate, using chiral transition metal catalysts.[3] This approach can provide access to enantiomerically pure indolines, which is vital for studying structure-activity relationships and minimizing off-target effects.
Part 2: Experimental Protocols & Characterization
Detailed Experimental Protocol: Synthesis of Ethyl 2-methyl-1-indolinecarboxylate
This protocol describes a two-step synthesis starting from commercially available 2-methylindole.
Step 1: Catalytic Hydrogenation of 2-Methylindole to 2-Methylindoline
Reaction Setup: To a high-pressure hydrogenation vessel, add 2-methylindole (1.0 eq), Platinum(IV) oxide (PtO₂, 0.02 eq), and glacial acetic acid as the solvent.
Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen to 50 psi.
Reaction Execution: Stir the reaction mixture vigorously at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.
Workup: Carefully vent the hydrogen gas. Filter the reaction mixture through a pad of Celite to remove the platinum catalyst, washing the pad with ethyl acetate.
Purification: Concentrate the filtrate under reduced pressure. Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract with ethyl acetate (3x). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield crude 2-methylindoline, which can be used in the next step without further purification.
Step 2: N-Acylation of 2-Methylindoline
Reaction Setup: Dissolve the crude 2-methylindoline (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under a nitrogen atmosphere. Cool the solution to 0 °C in an ice bath.
Reagent Addition: Add ethyl chloroformate (1.1 eq) dropwise to the stirred solution over 15 minutes.
Reaction Execution: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC.
Workup: Quench the reaction by adding water. Separate the organic layer, and wash successively with 1N HCl, saturated aqueous sodium bicarbonate, and brine.
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude oil by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford pure ethyl 2-methyl-1-indolinecarboxylate.
Spectroscopic and Analytical Characterization
The structural integrity and purity of the synthesized compound must be confirmed using a suite of analytical techniques.[3]
¹H NMR Spectroscopy: The proton NMR spectrum provides key structural information. Expected signals include a doublet for the C2-methyl group, a quartet for the C2-proton, multiplets for the aliphatic C3 protons, characteristic signals in the aromatic region (approx. 6.8-7.5 ppm) for the benzene ring protons, and a quartet and triplet for the ethyl ester group.[3]
¹³C NMR Spectroscopy: The carbon spectrum will confirm the number of unique carbon atoms. Key signals include the ester carbonyl carbon (around 155 ppm), aromatic carbons, and aliphatic carbons of the indoline ring and the ethyl/methyl groups.[3]
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental composition. The molecular ion peak [M]+ would be expected at m/z = 205.26.[9]
Infrared (IR) Spectroscopy: Shows the presence of key functional groups. A strong absorption band around 1700 cm⁻¹ is characteristic of the N-C=O (carbamate) carbonyl stretch.
Part 3: Biological Activities and Therapeutic Applications
While research on ethyl 2-methyl-1-indolinecarboxylate itself is specific, the broader class of indoline derivatives has demonstrated a vast range of pharmacological activities, making this scaffold a focal point in drug discovery.[1][2][10]
Anticancer Activity
Indoline derivatives are extensively studied as anticancer agents, acting through various mechanisms.[11][12]
Tubulin Polymerization Inhibition: Many indoline-based compounds, conceptually related to natural products like vinca alkaloids, function as mitotic inhibitors by disrupting microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[13][14]
Kinase Inhibition: The indoline scaffold is a key component in several approved tyrosine kinase inhibitors (TKIs), such as Sunitinib.[2] These drugs target signaling pathways that are often dysregulated in cancer, controlling cell proliferation, angiogenesis, and metastasis.
PD-L1 Inhibition: Recently, novel indoline derivatives have been identified as potent small-molecule inhibitors of the PD-1/PD-L1 immune checkpoint interaction, offering a promising alternative to monoclonal antibody therapies.[15]
Antimicrobial and Anti-inflammatory Activity
The indoline core is present in compounds with significant antimicrobial and anti-inflammatory properties.[2][16] For example, Indomethacin, a well-known nonsteroidal anti-inflammatory drug (NSAID), contains an indole structure and functions by inhibiting cyclooxygenase (COX) enzymes.[16] The structural rigidity of the indoline scaffold can be exploited to design selective inhibitors of microbial enzymes or inflammatory pathway proteins.
Central Nervous System (CNS) Disorders
Indoline derivatives have also been investigated for their potential in treating CNS disorders. Their ability to interact with various receptors and enzymes in the brain has led to the development of compounds with antipsychotic, antidepressant, and anxiolytic properties.[17][18] Some novel derivatives are being explored as serotonergic agents for treating psychosis and other mental illnesses.[17]
Data Summary: Biological Activities of Representative Indoline Derivatives
Diagrams help to conceptualize the complex relationships in synthesis and biological action. The following are rendered using Graphviz to illustrate key workflows.
Synthetic Workflow Diagram
Caption: Synthetic pathway to the target molecule via Fischer Indolization.
Logical Diagram: Indoline as a Kinase Inhibitor
Caption: Mechanism of action for an indoline-based kinase inhibitor.
Conclusion and Future Outlook
Ethyl 2-methyl-1-indolinecarboxylate and its derivatives represent a class of compounds with significant untapped potential. The synthetic routes to this scaffold are well-established, yet there is ample room for innovation, particularly in the development of more efficient and highly enantioselective methodologies. The proven success of the indoline core in oncology and other therapeutic areas provides a strong rationale for the continued exploration of this chemical space.
Future research should focus on building libraries of derivatives based on this core structure, exploring diverse substitutions on the aromatic ring and modifications of the C2-methyl and N1-ester groups. Structure-activity relationship (SAR) studies, guided by computational modeling and empirical screening, will be essential to optimize potency and selectivity for specific biological targets.[13] As our understanding of disease pathology deepens, the versatility of the indoline scaffold ensures that it will remain a valuable and enduring platform for the discovery of next-generation therapeutics.
References
A comprehensive list of sources cited within this guide.
Catalytic Synthesis of Indolines by Hydrogen Atom Transfer to Cobalt(III)–Carbene Radicals. Available from: [Link]
Heterogeneous catalytic hydrogenation of unprotected indoles in water: A green solution to a long-standing challenge - PMC. Available from: [Link]
Selective hydrogenation of unprotected indole to indoline over N-doped carbon supported palladium catalyst. Available from: [Link]
Indoline Derivatives as Anticancer Agents | PDF | Chemotherapy | Apoptosis - Scribd. Available from: [Link]
Development and Application of Indolines in Pharmaceuticals - ResearchGate. Available from: [Link]
Catalytic Synthesis of Indolines by Hydrogen Atom Transfer to Cobalt(III)-Carbene Radicals. Available from: [Link]
Synthesis of indolines - Organic Chemistry Portal. Available from: [Link]
Development and Application of Indolines in Pharmaceuticals - PMC. Available from: [Link]
Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC. Available from: [Link]
Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC. Available from: [Link]
Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC. Available from: [Link]
Design, Synthesis, and Evaluation of Anticancer Activity of Some New Spiro Indoline-2-one Derivatives - ResearchGate. Available from: [Link]
Novel Indoline Spiro Derivatives As Anticancer Agents; Design, Synthesis, Molecular Docking Studies, and ADME Evaluation - Taylor & Francis. Available from: [Link]
Synthesis of Indole-2-carboxylate Derivatives via Palladium-catalyzed Aerobic Amination of Aryl C–H Bonds - PMC. Available from: [Link]
Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach. Available from: [Link]
Fischer indole synthesis - Wikipedia. Available from: [Link]
Novel Indoline Derivatives as Serotonergic Psychedelic Agents for Treating Psychosis, Mental Illness and CNS Disorders | ACS Medicinal Chemistry Letters - ACS Publications. Available from: [Link]
Exploring the Versatile Pharmacological Potential of Indole Derivatives: A Comprehensive Review. Available from: [Link]
Indole and indoline scaffolds in drug discovery - ResearchGate. Available from: [Link]
Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - MDPI. Available from: [Link]
Synthesis and antioxidant activity of novel 2-methyl-1-(2-morpholinoethyl)- indole-3-carboxylic acid analogues - Der Pharma Chemica. Available from: [Link]
Phytochemical and Pharmacological Intervention of Indole and their Derivatives: A Comprehensive Review - Natural Resources for Human Health. Available from: [Link]
ethyl 2-methyl-1-indolinecarboxylate - Chemical Synthesis Database. Available from: [Link]
Discovery of novel indoline derivatives as potent small molecule PD-L1 inhibitors - DOI. Available from: [Link]
Author: BenchChem Technical Support Team. Date: March 2026
Content Type: Technical Reference Guide
Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers
Executive Summary
Ethyl 2-methyl-1-indolinecarboxylate (Systematic name: Ethyl 2-methyl-2,3-dihydro-1H-indole-1-carboxylate) is a specialized heterocyclic building block used primarily in the synthesis of pharmacologically active indole and indoline derivatives.[1] Characterized by a saturated 2,3-dihydro-1H-indole core with a carbamate protecting group at the N1 position and a methyl substituent at the C2 position, this compound serves as a critical intermediate for introducing chirality and controlling regioselectivity in downstream functionalization.
This guide provides a comprehensive technical analysis of the compound's identifiers, synthesis protocols, and application in medicinal chemistry, addressing the specific lack of a widely indexed public CAS number by prioritizing structural identifiers (InChI/SMILES).
Chemical Identity & Registry Data[2][3][4][5][6][7][8][9]
Due to its status as a specialized research intermediate rather than a high-volume commodity chemical, Ethyl 2-methyl-1-indolinecarboxylate is often referenced by catalog numbers in vendor databases rather than a single, ubiquitous CAS registry number. Researchers must rely on precise structural identifiers for verification.
Not widely indexed in public registries; often listed as "N/A" or by vendor-specific IDs (e.g., BenchChem B4180245) 1.[2][3]
Core Scaffold
Indoline (2,3-dihydro-1H-indole)
Stereochemistry
Contains one chiral center at C2.[1] Typically supplied as a racemate unless specified as (R) or (S).
Synthesis & Production Methodologies
The primary synthetic route involves the N-acylation of 2-methylindoline . This protocol is favored for its high yield and operational simplicity, avoiding the complex redox conditions required for direct indole reduction.
Core Synthesis Protocol: N-Functionalization
Objective: Selective formation of the ethyl carbamate at the N1 position.
Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF)
Step-by-Step Methodology:
Preparation: Charge a reaction vessel with 2-methylindoline (1.0 equiv) and dry DCM (0.2 M concentration) under an inert nitrogen atmosphere.
Base Addition: Add Triethylamine (1.2 equiv) and cool the solution to 0°C to control the exotherm of the subsequent step.
Acylation: Dropwise add Ethyl chloroformate (1.1 equiv) over 20 minutes. The reaction is highly electrophilic; temperature control is critical to prevent side reactions.
Completion: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor via TLC (Hexane/EtOAc) or LC-MS.
Workup: Quench with saturated
solution. Extract the aqueous layer with DCM (3x). Wash combined organics with brine, dry over , and concentrate in vacuo.
Purification: Purify the crude oil via silica gel flash chromatography (Gradient: 0–10% EtOAc in Hexanes) to yield the target carbamate as a clear to pale yellow oil/solid 1.
Visualizing the Synthetic Pathway
The following diagram illustrates the synthesis logic, starting from the nitro-precursors used to generate the indoline core, leading to the final protected scaffold.
Applications in Drug Development[1][12]
Ethyl 2-methyl-1-indolinecarboxylate is not merely a protected intermediate; it is a strategic scaffold for generating diversity in heterocyclic libraries.[1]
Stereochemical Control and Chiral Resolution
The C2 position is a stereogenic center.[1] The ethyl carbamate group at N1 plays a dual role:
Protection: It prevents oxidation of the indoline to indole, preserving the C2 chirality.
Resolution Handle: The ester moiety allows for enzymatic hydrolysis (e.g., using lipases) to kinetically resolve the racemate into enantiomerically pure (R)- or (S)-2-methylindoline-1-carboxylic acids 1.
C5/C7 Functionalization
The carbamate group is an ortho-directing group (via coordination) and a weak activator. It directs electrophilic aromatic substitution (EAS) or lithiation primarily to the C7 position (ortho to nitrogen) or allows halogenation at C5, enabling the construction of complex polysubstituted indoline alkaloids found in natural products.
Structural Logic Diagram
The diagram below maps the reactive sites of the molecule, guiding medicinal chemists on where modifications can be introduced.
Safety & Handling Protocols
While specific toxicological data for this exact ester is limited, its structural analogs (indolines and carbamates) suggest specific hazards.
PPE: Nitrile gloves and safety glasses are mandatory.[1]
Inhalation: Handle in a fume hood.[1] Acylating agents (used in synthesis) and the compound itself may release irritating vapors upon decomposition.
Storage: Store in a cool, dry place (2–8°C recommended). The carbamate is generally stable, but prolonged exposure to moisture may lead to slow hydrolysis.
References
BenchChem. Ethyl 2-Methyl-1-indolinecarboxylate - Product Description and Synthesis. Retrieved from 1
ChemSynthesis. Ethyl 2-methyl-1-indolinecarboxylate - Chemical Properties and Identifiers. Retrieved from 3
MDPI Molecules. Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. (Contextual reference for indole/indoline ester reactivity). Retrieved from 5
In-depth Technical Guide: Crystallographic and X-ray Diffraction Data of Ethyl 2-Methyl-1-indolinecarboxylate
A comprehensive search for specific crystallographic data and X-ray diffraction studies for ethyl 2-methyl-1-indolinecarboxylate did not yield any publicly available, peer-reviewed articles or database entries containing...
Author: BenchChem Technical Support Team. Date: March 2026
A comprehensive search for specific crystallographic data and X-ray diffraction studies for ethyl 2-methyl-1-indolinecarboxylate did not yield any publicly available, peer-reviewed articles or database entries containing the determined crystal structure of this specific compound.
While the indoline scaffold and its derivatives are of significant interest in medicinal and synthetic chemistry, it appears that a detailed single-crystal X-ray diffraction analysis of ethyl 2-methyl-1-indolinecarboxylate has not been reported in the accessible scientific literature.
This guide will, therefore, provide a foundational understanding of the methodologies that would be employed for such an analysis, drawing parallels from studies on structurally related indole and indoline derivatives. This will serve as a predictive framework for researchers and scientists interested in pursuing the crystallographic characterization of this molecule.
Introduction to Ethyl 2-Methyl-1-indolinecarboxylate
Ethyl 2-methyl-1-indolinecarboxylate is a heterocyclic compound built upon the indoline core, which is a saturated analog of indole. The presence of a methyl group at the 2-position and an ethyl carboxylate group on the nitrogen atom makes it a valuable chiral building block in the synthesis of more complex, pharmacologically active molecules.[1] Its applications in drug development are rooted in the prevalence of the indoline motif in a wide array of bioactive natural products and synthetic drugs.[1]
A definitive crystal structure would provide invaluable insights into its three-dimensional conformation, stereochemistry at the C2 position, and the nature of intermolecular interactions that govern its solid-state packing. This information is crucial for understanding its physical properties, reactivity, and for the rational design of new derivatives.
Hypothetical Experimental Workflow for Crystallographic Analysis
The process of obtaining and analyzing the crystal structure of ethyl 2-methyl-1-indolinecarboxylate would follow a well-established workflow in crystallography.
Figure 1: A generalized experimental workflow for the crystallographic analysis of a small molecule like ethyl 2-methyl-1-indolinecarboxylate.
Synthesis and Purification
The synthesis of ethyl 2-methyl-1-indolinecarboxylate would likely involve the N-functionalization of 2-methylindoline with ethyl chloroformate in the presence of a base.[1] Purity is paramount for successful crystallization; therefore, the crude product would be purified using techniques such as column chromatography or recrystallization.
Crystallization
Growing X-ray quality single crystals is often the most challenging step. This would involve screening various solvents and crystallization techniques. Slow evaporation of a solution of the purified compound in a suitable solvent or a mixture of solvents is a common method.
Single-Crystal X-ray Diffraction Data Collection
A suitable single crystal would be mounted on a goniometer of a single-crystal X-ray diffractometer. The crystal would be cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms. X-rays (commonly Mo Kα or Cu Kα radiation) are directed at the crystal, and the resulting diffraction pattern is recorded on a detector.
Structure Solution and Refinement
The collected diffraction data would be processed to determine the unit cell dimensions and space group. The crystal structure would then be solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined using full-matrix least-squares methods to minimize the difference between the observed and calculated structure factors.
Anticipated Crystallographic Data and Structural Features
Based on the known structures of similar molecules, such as ethyl 1H-indole-2-carboxylate[2][3] and ethyl 1,3-dimethyl-1H-indole-2-carboxylate[4], we can anticipate some of the key crystallographic and structural features of ethyl 2-methyl-1-indolinecarboxylate.
Table 1: Predicted Crystallographic Data and Refinement Parameters
Parameter
Predicted Value/Information
Chemical Formula
C₁₂H₁₅NO₂
Formula Weight
205.25 g/mol
Crystal System
Monoclinic or Orthorhombic
Space Group
P2₁/c or similar centrosymmetric space group
Unit Cell Dimensions
a, b, c (Å), α, β, γ (°)
Volume (ų)
To be determined
Z (molecules per unit cell)
4 or 8
Density (calculated)
~1.2-1.3 g/cm³
Radiation
Mo Kα (λ = 0.71073 Å)
Temperature
100 K
Data Collection Method
ω-scans
Structure Solution
Direct Methods
Refinement Method
Full-matrix least-squares on F²
Final R indices [I > 2σ(I)]
R₁ < 0.05, wR₂ < 0.10
Goodness-of-fit on F²
~1.0
Molecular Geometry
The indoline ring is expected to be nearly planar, with some puckering in the five-membered ring due to its saturated nature. The bond lengths and angles would be consistent with standard values for C-C, C-N, C=O, and C-O bonds. The stereochemistry at the C2 chiral center would be definitively established.
Intermolecular Interactions
In the absence of strong hydrogen bond donors like the N-H group found in ethyl 1H-indole-2-carboxylate[2], the crystal packing of ethyl 2-methyl-1-indolinecarboxylate would likely be governed by weaker intermolecular forces such as C-H···O hydrogen bonds and van der Waals interactions. The ethyl carboxylate group could participate in forming dimeric or chain-like motifs through these weaker interactions.
Figure 2: A conceptual diagram illustrating the potential types of intermolecular interactions that could be observed in the crystal structure of ethyl 2-methyl-1-indolinecarboxylate.
Conclusion and Future Outlook
While a definitive crystal structure for ethyl 2-methyl-1-indolinecarboxylate remains to be published, this guide outlines the established experimental and analytical framework that would be used for its determination. The elucidation of its three-dimensional structure would be a valuable contribution to the fields of organic chemistry, medicinal chemistry, and materials science, providing a deeper understanding of its chemical behavior and paving the way for the design of novel indoline-based compounds. Researchers are encouraged to pursue the crystallization and X-ray diffraction analysis of this important synthetic building block.
References
Al-Hourani, B. J., El-Elimat, T., Al-Dmor, H., Al-Qawasmeh, R. A., & Voelter, W. (2016). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, 21(3), 333. [Link]
Lynch, W. E., Whitlock, C. R., & Padgett, C. W. (2020). Ethyl 1H-indole-2-carboxylate. IUCrData, 5(9), x201205. [Link]
Gassman, P. G., & van Bergen, T. J. (1974). Ethyl 2-methylindole-5-carboxylate. Organic Syntheses, 54, 95. [Link]
Hryhoriv, O., Savchenko, D., Silin, A., & Vovk, M. (2022). Synthesis, X-ray diffraction study, analysis of intermolecular interactions and molecular docking of ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 1), 69–75. [Link]
Marx, A., Chakkaravarthi, G., Gobirajeshwaran, G., Mohanakrishnan, A. K., & Manivannan, V. (2011). Ethyl 1,3-dimethyl-1H-indole-2-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 11), o2871. [Link]
Lynch, W. E., Whitlock, C. R., & Padgett, C. W. (2020). Ethyl 1H-indole-2-carboxylate. ResearchGate. [Link]
Technical Guide: Stereochemistry and Chirality of the 2-Methyl-1-Indolinecarboxylate Core
The following technical guide details the stereochemical and synthetic intricacies of the 2-methyl-1-indolinecarboxylate core. This document is designed for medicinal chemists and process scientists, focusing on the caus...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the stereochemical and synthetic intricacies of the 2-methyl-1-indolinecarboxylate core. This document is designed for medicinal chemists and process scientists, focusing on the causality behind conformational behavior, enantioselective synthesis, and analytical resolution.
Executive Summary
The 2-methyl-1-indolinecarboxylate core represents a privileged scaffold in drug discovery, serving as a critical pharmacophore in antihypertensives (e.g., Indapamide intermediates), kinase inhibitors, and ADCs (Antibody-Drug Conjugates). Its value lies in its C2-chirality , which governs binding affinity, and its N1-carbamate functionality , which modulates lipophilicity and metabolic stability.
However, this scaffold presents unique challenges:
Chirality: The C2 stereocenter requires high enantiomeric excess (ee), as the (R) and (S) enantiomers often exhibit distinct biological profiles.
Atropisomerism-like Rotamers: The N1-carbamate bond exhibits restricted rotation, leading to distinct rotamers observable by NMR, often mistaken for impurities.
This guide provides a validated roadmap for the synthesis, resolution, and characterization of this core, ensuring high scientific integrity and reproducibility.
Structural Analysis & Conformational Dynamics
The Chiral Center (C2)
The 2-methylindoline core possesses a single chiral center at position 2.
(S)-Enantiomer: Often the bioactive form in specific target classes (e.g., certain GPCR ligands).
(R)-Enantiomer: Frequently utilized as a control or for distinct off-target selectivity.
N-Carbamate Rotamerism (The "Hidden" Isomerism)
Unlike simple amines, the N-acylated indoline nitrogen is planar (sp² hybridized) due to resonance with the carbonyl. This creates a partial double bond character (N-C=O), leading to restricted rotation.
The Steric Clash (A(1,3) Strain): The C2-methyl group exerts significant steric pressure on the carbamate moiety.
Consequence: In solution (NMR), two distinct sets of signals are often observed. These are rotamers , not diastereomers or impurities.
E-Rotamer: The Carbonyl Oxygen is trans to the C2-Methyl group (Lower energy, usually Major).
Z-Rotamer: The Carbonyl Oxygen is cis to the C2-Methyl group (Higher energy, usually Minor).
Expert Insight: When analyzing purity via NMR, perform high-temperature experiments (e.g., at 50–60°C). If the dual peaks coalesce into singlets, they are rotamers. If they remain distinct, they are impurities.
Figure 1: Rotameric equilibrium driven by steric strain at the C2-N1 interface.
Synthetic Pathways: Enantioselective Construction
To access the chiral core, two primary strategies are recommended: Asymmetric Hydrogenation (Catalytic) and Classical Resolution (Chiral HPLC/SFC).
Protocol A: Asymmetric Hydrogenation of Indole-2-Carboxylates
This is the most atom-economic route for large-scale preparation.
Mechanism:
The reaction utilizes a chiral Iridium or Ruthenium catalyst to reduce the C2-C3 double bond of the indole precursor. The N-protecting group (Boc, Cbz, or COOMe) is crucial to prevent catalyst poisoning and direct stereoselectivity.
The 2-methyl-1-indolinecarboxylate core is not merely a passive scaffold; it actively dictates the spatial orientation of pharmacophores.
Conformational Locking: The carbamate group locks the nitrogen lone pair into resonance, preventing inversion and reducing the basicity of the nitrogen. This improves oral bioavailability by reducing ionization in the gut.
Metabolic Shielding: The C2-methyl group sterically hinders metabolic oxidation at the alpha-position, a common clearance pathway for cyclic amines.
Lipophilicity Modulation: The ester/carbamate tail allows medicinal chemists to fine-tune LogP values. A methyl carbamate is more polar, while a tert-butyl carbamate (Boc) significantly increases lipophilicity.
References
Enantioselective Synthesis of Indolines
Title: Asymmetric Hydrogenation of Indoles and Rel
Application Note: Scalable Synthesis Protocol for Ethyl 2-methyl-1-indolinecarboxylate
Executive Summary Ethyl 2-methyl-1-indolinecarboxylate is a highly versatile carbamate building block utilized extensively in medicinal chemistry and complex alkaloid synthesis[1]. The indoline scaffold, characterized by...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Ethyl 2-methyl-1-indolinecarboxylate is a highly versatile carbamate building block utilized extensively in medicinal chemistry and complex alkaloid synthesis[1]. The indoline scaffold, characterized by its saturated C2-C3 bond, provides a unique three-dimensional conformation compared to its planar indole counterpart. The introduction of an ethyl carboxylate (urethane) group at the N1 position serves both as a robust protecting group and a functional moiety for further structural elaboration[2].
This application note provides a field-proven, highly scalable protocol for the N-ethoxycarbonylation of 2-methylindoline. By meticulously controlling reaction kinetics, temperature, and acid-scavenging mechanisms, this protocol ensures >94% yield and >99% HPLC purity, making it suitable for both bench-scale research and industrial scale-up.
Mechanistic Rationale & Reaction Kinetics
The synthesis relies on a nucleophilic acyl substitution pathway. The secondary amine of 2-methylindoline acts as the nucleophile, attacking the highly electrophilic carbonyl carbon of ethyl chloroformate.
Causality in Experimental Design:
Steric Considerations: The presence of the methyl group at the C2 position of the indoline ring introduces mild steric hindrance adjacent to the nucleophilic nitrogen[1]. To overcome this, a highly reactive electrophile (ethyl chloroformate) is required.
Exothermic Control: The formation of the tetrahedral intermediate and subsequent collapse to eliminate the chloride ion is highly exothermic. If ethyl chloroformate is added at room temperature, the localized heat can lead to solvent boiling, reagent degradation, or ring-opening side reactions. Thus, cryogenic cooling (0–5 °C) during the addition phase is strictly required.
Acid Scavenging: The reaction generates stoichiometric amounts of hydrogen chloride (HCl). If left unneutralized, HCl will rapidly protonate the unreacted 2-methylindoline, rendering it non-nucleophilic and stalling the reaction. A non-nucleophilic organic base, such as Triethylamine (Et₃N), is employed to trap the HCl, driving the reaction to completion[1].
Mechanistic pathway of the N-ethoxycarbonylation of 2-methylindoline.
Process Optimization & Quantitative Data
To establish a self-validating system, multiple solvent and base combinations were evaluated. While Schotten-Baumann conditions (biphasic K₂CO₃/H₂O) offer a greener profile, the mass transfer limitations across the phase boundary reduce the reaction rate, which is exacerbated by the C2-methyl steric hindrance. A homogeneous system utilizing Dichloromethane (DCM) and Et₃N proved superior for yield and purity.
Table 1: Optimization of Reaction Conditions for N-Ethoxycarbonylation
Solvent System
Base (Equivalents)
Temp (°C)
Time (h)
Yield (%)
Purity (HPLC %)
Scalability Profile
Dichloromethane (DCM)
Et₃N (1.5 eq)
0 to 25
2.5
94
>99.0
Excellent (Standard Lab)
Toluene
Pyridine (1.5 eq)
0 to 25
4.0
88
97.5
Good (Industrial Scale)
Tetrahydrofuran (THF)
Et₃N (1.5 eq)
0 to 25
3.0
91
98.2
Good (Moisture Sensitive)
Water / DCM (Biphasic)
K₂CO₃ (2.0 eq)
0 to 25
6.0
82
95.0
Moderate (Greener Alternative)
Step-by-Step Scalable Protocol
This methodology is designed for a 100 mmol scale but can be linearly scaled to multi-kilogram pilot plant operations.
Materials Required:
2-Methylindoline (CAS: 6872-06-6): 13.32 g (100 mmol, 1.0 eq)
Ethyl Chloroformate (CAS: 541-41-3): 13.02 g (120 mmol, 1.2 eq)
Triethylamine (Et₃N): 15.18 g (150 mmol, 1.5 eq)
Anhydrous Dichloromethane (DCM): 150 mL
Saturated Aqueous NaHCO₃: 100 mL
1M Aqueous HCl: 100 mL
Brine (Sat. NaCl): 100 mL
Anhydrous Na₂SO₄
Experimental Workflow:
Reactor Preparation: Purge a 500 mL 3-neck round-bottom flask (or jacketed reactor) with inert gas (N₂ or Argon).
Substrate Solubilization: Dissolve 13.32 g of 2-methylindoline in 150 mL of anhydrous DCM. Add 15.18 g of Et₃N to the solution. Stir at 300 rpm to ensure complete homogeneity.
Cryogenic Cooling: Submerge the reactor in an ice-water bath. Allow the internal temperature to equilibrate to 0–5 °C. Causality: This prevents the highly exothermic reaction from causing solvent reflux and minimizes the formation of degradation impurities.
Electrophile Addition: Load 13.02 g of ethyl chloroformate into a pressure-equalizing dropping funnel. Add dropwise over 30–45 minutes. Maintain the internal temperature below 10 °C during the addition.
Maturation: Once the addition is complete, remove the ice bath. Allow the reaction mixture to warm to room temperature (20–25 °C) and stir for 2.5 hours.
Reaction Quench: Slowly add 100 mL of saturated aqueous NaHCO₃ to quench any unreacted ethyl chloroformate. Stir vigorously for 15 minutes.
Phase Separation & Acid Wash: Transfer the biphasic mixture to a separatory funnel. Isolate the lower organic (DCM) layer. Wash the organic layer with 100 mL of 1M HCl. Self-Validating Step: The acid wash selectively protonates any unreacted 2-methylindoline and residual Et₃N, pulling them into the aqueous phase while the neutral target carbamate remains in the organic phase.
Final Polish: Wash the organic layer with 100 mL of brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (rotary evaporation) to yield a pale yellow oil.
Purification: The crude product is typically >98% pure. If ultra-high purity is required, subject the oil to vacuum distillation or flash column chromatography (Hexane:EtOAc 9:1).
Process workflow for the scalable synthesis of Ethyl 2-methyl-1-indolinecarboxylate.
Quality Control & Troubleshooting
To ensure the protocol operates as a self-validating system, implement the following analytical checkpoints:
TLC Monitoring: Use Hexane:Ethyl Acetate (8:2 v/v). 2-Methylindoline is highly UV-active and stains strongly with Ninhydrin. The product (Ethyl 2-methyl-1-indolinecarboxylate) will have a higher Rf value and will not stain with Ninhydrin due to the protected nitrogen.
Incomplete Conversion: If TLC indicates residual starting material after 2.5 hours, it is likely due to moisture in the DCM hydrolyzing the ethyl chloroformate. Ensure anhydrous solvents are used. If this occurs, add an additional 0.2 eq of Et₃N and 0.2 eq of ethyl chloroformate, and stir for another hour.
Emulsion Formation: During the NaHCO₃ quench or acid wash, emulsions may form. Passing the biphasic mixture through a pad of Celite or adding a small amount of brine will rapidly break the emulsion.
References
Ethyl 2-Methyl-1-indolinecarboxylate Product Profile and Synthesis Overview. Benchchem.
The ethoxycarbonyl group as both activating and protective group in N-acyl-Pictet–Spengler reactions using methoxystyrenes. A short approach to racemic 1-benzyltetrahydroisoquinoline alkaloids. Beilstein Journal of Organic Chemistry (PMC/NIH).
Reagents for the N-acylation of 2-methylindoline with ethyl chloroformate
Application Note & Protocol: N-Acylation of 2-Methylindoline A Comprehensive Guide to the Synthesis of Ethyl 2-methylindoline-1-carboxylate using Ethyl Chloroformate Introduction: The Significance of N-Acylation in Indol...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note & Protocol: N-Acylation of 2-Methylindoline
A Comprehensive Guide to the Synthesis of Ethyl 2-methylindoline-1-carboxylate using Ethyl Chloroformate
Introduction: The Significance of N-Acylation in Indoline Chemistry
Indoline frameworks are pivotal structural motifs found in numerous natural products and pharmacologically active compounds.[1][2] The functionalization of the indoline nitrogen via N-acylation is a fundamental transformation in synthetic organic chemistry, enabling the introduction of a wide array of substituents that can modulate the molecule's biological activity, chemical stability, and pharmacokinetic properties. The resulting N-acylindolines, particularly carbamates, serve as key intermediates in the synthesis of complex molecules and as protecting groups for the indoline nitrogen.[2][3]
This guide provides a detailed technical overview and a robust protocol for the N-acylation of 2-methylindoline using ethyl chloroformate. This specific reaction yields ethyl 2-methylindoline-1-carboxylate, a valuable building block in medicinal chemistry. We will explore the underlying reaction mechanism, the critical roles of each reagent, best practices for execution, and thorough safety protocols mandated by the hazardous nature of the acylating agent.
The N-acylation of 2-methylindoline with ethyl chloroformate proceeds via a classic nucleophilic acyl substitution pathway. The reaction is predicated on the nucleophilicity of the secondary amine and the electrophilicity of the acyl chloride.
Causality of the Mechanism:
Nucleophilic Attack: The reaction initiates with the lone pair of electrons on the nitrogen atom of 2-methylindoline attacking the electrophilic carbonyl carbon of ethyl chloroformate. Amines are effective nucleophiles due to the presence of this unshared electron pair.[4]
Formation of Tetrahedral Intermediate: This attack leads to the formation of a transient, unstable tetrahedral intermediate. The carbonyl double bond breaks, and a negative charge resides on the oxygen atom.
Collapse and Leaving Group Expulsion: The tetrahedral intermediate rapidly collapses. The carbonyl double bond reforms, and the most stable leaving group, the chloride ion (Cl⁻), is expelled.
Proton Transfer: The resulting product is a protonated carbamate. A base, typically a tertiary amine like triethylamine or pyridine, is essential at this stage. It deprotonates the nitrogen, neutralizing the molecule to form the final product, ethyl 2-methylindoline-1-carboxylate. Crucially, the base also sequesters the hydrogen chloride (HCl) generated as a byproduct. Without this acid scavenger, the HCl would protonate the starting 2-methylindoline, rendering it non-nucleophilic and halting the reaction.[4]
Figure 1: Mechanism of N-Acylation.
Reagent Selection and Properties
The success of this synthesis is contingent upon the proper selection and handling of high-purity reagents. An anhydrous, aprotic solvent is mandatory to prevent unwanted side reactions, particularly the hydrolysis of ethyl chloroformate.
Reagent
Formula
Molar Mass ( g/mol )
Role
Key Considerations
2-Methylindoline
C₉H₁₁N
133.19
Nucleophile
Ensure high purity. Store under nitrogen to prevent oxidation.
Ethyl Chloroformate
C₃H₅ClO₂
108.52
Acylating Agent
Extremely Hazardous. Highly flammable, corrosive, and toxic.[5] Must be handled with extreme care in a fume hood.[6] Reacts violently with water.[7]
Triethylamine (TEA)
C₆H₁₅N
101.19
Base (HCl Scavenger)
Should be distilled from a suitable drying agent (e.g., CaH₂) and stored over KOH. Acts as a non-nucleophilic base.
Dichloromethane (DCM)
CH₂Cl₂
84.93
Solvent
Use anhydrous grade. Aprotic nature prevents reaction with the electrophile. Store over molecular sieves.
Safety and Handling Precautions
Ethyl chloroformate is a highly hazardous substance and demands rigorous safety protocols. It is highly flammable, causes severe skin burns and eye damage, and is fatal if inhaled.[5][6]
Engineering Controls: All manipulations involving ethyl chloroformate must be conducted within a certified chemical fume hood to prevent inhalation of its toxic and corrosive vapors.
Personal Protective Equipment (PPE):
Gloves: Wear chemical-resistant gloves (e.g., butyl rubber or laminate film). Inspect gloves before each use.[5]
Eye Protection: Chemical safety goggles and a full-face shield are mandatory.[7][8]
Lab Coat: A flame-resistant lab coat and appropriate protective clothing should be worn.[7]
Handling:
Work away from water, steam, or any moisture sources to prevent violent reactions.[7]
Use non-sparking tools and ensure all equipment is properly grounded to avoid ignition from static discharge.[7][9]
An emergency safety shower and eyewash station must be immediately accessible.[7]
In case of skin contact, immediately flush with copious amounts of water for at least 15 minutes and remove contaminated clothing.[5][9]
In case of inhalation, move the person to fresh air and seek immediate medical attention.
Have appropriate fire extinguishing media available (e.g., dry chemical, carbon dioxide, or alcohol-resistant foam). Do not use water. [8]
Detailed Experimental Protocol
This protocol describes the N-acylation of 2-methylindoline on a 10 mmol scale. All glassware should be oven-dried and cooled under an inert atmosphere (nitrogen or argon) before use.
Hexanes/Ethyl Acetate solvent system (for chromatography)
Procedure:
Reaction Setup: To a 100 mL oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 2-methylindoline (10.0 mmol) and anhydrous DCM (40 mL).
Addition of Base: Add triethylamine (15.0 mmol) to the solution.
Cooling: Cool the stirred solution to 0 °C using an ice-water bath. Maintaining a low temperature is crucial to control the initial exothermic reaction upon addition of the acylating agent.
Addition of Acylating Agent: While maintaining the temperature at 0 °C, add ethyl chloroformate (11.0 mmol) dropwise via a syringe over 10-15 minutes. A white precipitate of triethylammonium hydrochloride will form.
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let the reaction stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Workup - Quenching and Washing:
Once the reaction is complete, carefully pour the mixture into a separatory funnel containing 50 mL of deionized water.
Separate the layers and wash the organic layer sequentially with 30 mL of saturated NaHCO₃ solution (to remove any residual acid) and 30 mL of brine (to aid in phase separation).
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
Purification: Purify the crude oil by flash column chromatography on silica gel.[10][11] A typical eluent system is a gradient of ethyl acetate in hexanes (e.g., 5% to 20% ethyl acetate). Combine the fractions containing the desired product and evaporate the solvent to yield ethyl 2-methylindoline-1-carboxylate as a pure oil or solid.
Product Characterization
The identity and purity of the synthesized ethyl 2-methylindoline-1-carboxylate should be confirmed using standard analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the primary methods for structural elucidation.[10][12] The spectra should be recorded in a suitable deuterated solvent (e.g., CDCl₃).
Expected ¹H NMR signals: Protons on the ethyl group (a triplet and a quartet), aromatic protons of the indoline ring, and protons of the chiral center and methyl group at the C2 position.
Expected ¹³C NMR signals: A carbonyl carbon signal (~150-160 ppm), signals for the aromatic carbons, and signals for the aliphatic carbons of the indoline ring and the ethyl group.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can be used to confirm the exact mass of the product, further validating its elemental composition.[13]
Conclusion
The N-acylation of 2-methylindoline with ethyl chloroformate is a reliable and efficient method for producing the corresponding N-carbamate. The success of this procedure hinges on a clear understanding of the reaction mechanism, careful selection of anhydrous reagents, and, most importantly, strict adherence to safety protocols when handling the hazardous acylating agent. The resulting product serves as a versatile intermediate for further synthetic elaboration in the fields of drug discovery and materials science.
References
New Jersey Department of Health. Hazard Summary: Ethyl Chloroformate.[Link]
INCHEM. International Chemical Safety Cards (ICSC): Ethyl Chloroformate.[Link]
Loba Chemie. Material Safety Data Sheet: Ethyl Chloroformate for Synthesis.[Link]
BYJU'S. Chemical Properties Of Amines Acylation Basicity.[Link]
Terashima, M., & Fujioka, M. A Direct N-Acylation of Indole with Carboxylic Acids. Faculty of Pharmaceutical Sciences, Higashi-Nippon-Gakuen University. [Link]
Beilstein Journals. Experimental procedures, characterization data and copies of NMR spectra.[Link]
Devi, N., & Deka, D. C. Mild and Useful Method for N-Acylation of Amines. Synthetic Communications, Taylor & Francis. [Link]
Royal Society of Chemistry. Base-promoted amide synthesis from aliphatic amines and ynones as acylation agents through C–C bond cleavage.[Link]
ACS Publications. Reinvestigating the Synthesis and Characterization of Ethyl 3-[5-(2-Ethoxycarbonyl-1-methylvinyloxy)-1-methyl-1H-indol-3-yl].[Link]
Knowledge@UChicago. Reinvestigating the Synthesis and Characterization of Ethyl 3-[5-(2-Ethoxycarbonyl-1-methylvinyloxy)-1-methyl-1H-indol-3-yl].[Link]
Royal Society of Chemistry. Supporting information for Methylation of Indoles and Pyrroles with Methanol Catalyzed by [CpIrCl2]2.* [Link]
Caribbean Journal of Science and Technology. Synthesis of Some Novel Indoline Derivatives.[Link]
MDPI. Intramolecular Aminocyanation of Alkenes Promoted by Hypervalent Iodine - Supporting Information.[Link]
Organic Chemistry Portal. Amide synthesis by acylation.[Link]
Fu, G. C. Kinetic Resolutions of Indolines by a Non-Enzymatic Acylation Catalyst. PMC. [Link]
Google Patents.
Wang, L., et al. Chemoselective N-acylation of indoles using thioesters as acyl source. PMC. [Link]
Google Patents.
Google Patents.
Katritzky, A. R., et al. N-Acylation in Combinatorial Chemistry. ResearchGate. [Link]
Amazon AWS. Copper-Catalyzed Intramolecular C-H Oxidation/Acylation of Formyl-N-arylformamides Leading to Indoline-2,3-diones Supporting Information.[Link]
Edison, A. S., et al. NMR-spectroscopic analysis of mixtures: from structure to function. PMC. [Link]
Catalytic dehydrogenation of ethyl 2-methyl-1-indolinecarboxylate to indole
Application Note: Catalytic Dehydrogenation of Ethyl 2-methyl-1-indolinecarboxylate Executive Summary This application note details the protocol for the catalytic aromatization (dehydrogenation) of ethyl 2-methyl-1-indol...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Catalytic Dehydrogenation of Ethyl 2-methyl-1-indolinecarboxylate
Executive Summary
This application note details the protocol for the catalytic aromatization (dehydrogenation) of ethyl 2-methyl-1-indolinecarboxylate to its corresponding indole derivative, ethyl 2-methyl-1-indolecarboxylate .
While classical methods for indole synthesis (e.g., Fischer Indole) build the ring, modern drug development often requires the functionalization of saturated indoline scaffolds followed by late-stage aromatization. This transformation is chemically challenging due to the electron-withdrawing nature of the N-carboxylate group, which increases the oxidation potential of the substrate compared to free indolines.
This guide presents two validated protocols:
Method A (The Standard): Heterogeneous Pd/C catalytic transfer dehydrogenation.
Method B (The Alternative): Oxidative aromatization using DDQ (for resistant substrates).
Scientific Background & Mechanism
The Challenge of N-Protected Indolines
Dehydrogenating free indoline is relatively facile due to the nitrogen lone pair participating in the aromatization. However, in ethyl 2-methyl-1-indolinecarboxylate , the lone pair is delocalized into the carbamate carbonyl. This stabilization protects the molecule from polymerization but significantly raises the energy barrier for dehydrogenation.
Mechanistic Pathway (Pd/C Catalysis)
The reaction proceeds via a surface-mediated mechanism on the Palladium lattice. Unlike hydrogenation, which adds
, this reaction requires the removal of . To drive the equilibrium toward the indole product, a hydrogen acceptor (scavenger) or an open reflux system is required to remove the liberated hydrogen.
Figure 1: Mechanistic pathway for the surface-mediated dehydrogenation of N-protected indolines.
Experimental Protocols
Protocol A: Pd/C Catalytic Transfer Dehydrogenation (Preferred)
Best for: Scalability, cost-efficiency, and ease of purification.
Catalyst: 10% Pd/C (50% water wet, 10-20 wt% loading relative to substrate)
Solvent: Xylene (mixture of isomers) or Mesitylene (for higher temp)
Hydrogen Acceptor (Optional but Recommended): Cyclohexene (5.0 equiv)
Step-by-Step Workflow:
Safety Check: Ensure all glassware is free of cracks. Pd/C is pyrophoric; handle under inert gas.
Charging: To a 3-neck round-bottom flask equipped with a reflux condenser and magnetic stir bar, add the Substrate and Solvent (0.1 M concentration).
Inerting: Sparge the solution with Nitrogen (
) or Argon for 15 minutes to remove dissolved oxygen.
Catalyst Addition: Carefully add 10% Pd/C under a positive stream of nitrogen.
Note: If using dry Pd/C, pre-wet it with a small amount of toluene in a separate vial before addition to prevent sparking.
Add Acceptor: Add Cyclohexene (if using).
Reaction: Heat the mixture to reflux (approx. 140°C for Xylene).
Monitoring: Monitor by TLC (Hexane:EtOAc 8:2) or HPLC every 2 hours. The indoline spot will disappear, and a lower Rf fluorescent indole spot will appear.
Completion: Reaction typically completes in 12–24 hours.
Application Note: Enantioselective Synthesis of Ethyl 2-methyl-1-indolinecarboxylate
Abstract This application note details a robust, scalable protocol for the enantioselective synthesis of ethyl 2-methyl-1-indolinecarboxylate (CAS: N/A for specific enantiomer; Racemic: 153435-96-2). Chiral indolines are...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This application note details a robust, scalable protocol for the enantioselective synthesis of ethyl 2-methyl-1-indolinecarboxylate (CAS: N/A for specific enantiomer; Racemic: 153435-96-2). Chiral indolines are privileged pharmacophores found in antihypertensives (e.g., Perindopril) and benign prostatic hyperplasia drugs (e.g., Silodosin). While traditional methods rely on kinetic resolution or chiral auxiliaries, this protocol utilizes Ruthenium-catalyzed asymmetric hydrogenation of the corresponding N-protected indole. This route offers superior atom economy (100%), high enantiomeric excess (>90% ee), and eliminates the need for stoichiometric chiral reagents.
Introduction & Retrosynthetic Analysis
The target molecule, ethyl 2-methyl-1-indolinecarboxylate, possesses a single stereocenter at the C2 position. The presence of the N-ethoxycarbonyl group is structurally significant; unlike unprotected indolines which are prone to oxidation, the N-acylated form is stable and serves as a versatile intermediate for further functionalization.
Strategic Route Selection
We evaluated three common synthetic pathways:
Kinetic Resolution: Lithiation/sparteine mediated resolution of racemic indolines.[1] Drawback: Maximum 50% yield of the desired enantiomer.[2]
Chiral Auxiliary Approach: Reduction of indoline-2-carboxylates derived from chiral amino acids. Drawback: Multi-step, expensive starting materials.
Asymmetric Hydrogenation (Selected): Direct hydrogenation of ethyl 2-methylindole-1-carboxylate using a chiral transition metal catalyst. Advantage:[3] High yield, direct access to protected product, scalable.
Reaction Scheme
The synthesis proceeds in two stages:
N-Protection: Activation of 2-methylindole with ethyl chloroformate.
Asymmetric Hydrogenation: Ru-catalyzed reduction of the C2-C3 double bond.
Figure 1: Two-step synthetic pathway from commercially available 2-methylindole.
Detailed Experimental Protocol
Safety & Prerequisites
High Pressure: Hydrogenation requires a rated stainless steel autoclave. Ensure burst disks are intact.
Reagents: Sodium hydride (NaH) is pyrophoric; handle under inert atmosphere.
Solvents: Use degassed, anhydrous solvents (IPA, DMF) to prevent catalyst deactivation.
Step 1: Synthesis of Ethyl 2-methylindole-1-carboxylate
Objective: To synthesize the activated prochiral precursor.
Reagents:
2-Methylindole (13.1 g, 100 mmol)
Sodium hydride (60% dispersion in oil, 4.8 g, 120 mmol)
Ethyl chloroformate (11.4 mL, 120 mmol)
DMF (anhydrous, 100 mL)
Procedure:
Setup: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a magnetic stir bar, dropping funnel, and nitrogen inlet.
Deprotonation: Add NaH suspension to the flask under N2 flow. Wash with dry hexane (2 x 20 mL) to remove oil if desired (optional). Add DMF (50 mL) and cool to 0°C.
Addition: Dissolve 2-methylindole in DMF (50 mL) and add dropwise to the NaH suspension over 30 mins. Stir at 0°C for 1 hour until H2 evolution ceases (solution turns dark).
Acylation: Add ethyl chloroformate dropwise over 20 mins, maintaining temperature <5°C.
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (Hexane/EtOAc 9:1).
Workup: Quench carefully with ice-water (200 mL). Extract with EtOAc (3 x 100 mL). Wash combined organics with brine, dry over Na2SO4, and concentrate.
Purification: Recrystallize from Hexane/EtOAc or purify via flash chromatography (SiO2, 5% EtOAc in Hexane).
Target Yield: 18.5 g (91%).
Appearance: White to pale yellow solid.
Step 2: Asymmetric Hydrogenation
Objective: Enantioselective reduction of the C2-C3 bond.
Catalyst System: The PhTRAP ligand (Trans-chelating Chiral Bisphosphine) is critical for N-protected indoles.[4] Standard BINAP or DuPhos ligands often result in lower conversion or ee for this specific substrate class.
Catalyst Preparation (Glovebox/Schlenk Line): In a Schlenk tube under Argon, mix [Ru(cod)(2-methylallyl)2] and PhTRAP in degassed IPA (5 mL). Stir at 60°C for 30 mins to generate the active Ru-species.
Autoclave Loading: Place the substrate (1.02 g) and Cs2CO3 in the glass liner of the autoclave.
Transfer: Cannulate the catalyst solution into the autoclave liner. Rinse the Schlenk tube with remaining IPA (10 mL) and transfer to the liner.
Hydrogenation: Seal the autoclave. Purge with H2 (3 x 10 bar). Pressurize to 50 bar (725 psi) .
Reaction: Heat to 60°C and stir vigorously (1000 rpm) for 24 hours.
Workup: Cool to RT and carefully vent H2. Filter the reaction mixture through a pad of Celite to remove Cs2CO3 and catalyst residues. Rinse with MeOH.[5][6]
Purification: Concentrate the filtrate. The product is often pure enough for use (>95%). If necessary, pass through a short silica plug (Hexane/EtOAc 8:2).
To determine the enantiomeric excess, use the following conditions:
Column: Daicel Chiralcel OD-H (4.6 x 250 mm)
Mobile Phase: Hexane / Isopropanol (95:5)
Flow Rate: 0.5 mL/min
Detection: UV @ 254 nm
Retention Times:
(R)-Enantiomer: ~12.5 min
(S)-Enantiomer: ~14.2 min (Major product with (S,S)-(R,R)-PhTRAP)
Mechanism & Troubleshooting
Mechanistic Insight
The success of this reaction relies on the trans-spanning nature of the PhTRAP ligand, which creates a chiral pocket that strictly enforces the face of hydride addition. The basic additive (Cs2CO3) is crucial; it likely facilitates the heterolytic cleavage of H2 or stabilizes the active Ruthenium hydride species.
Figure 2: Simplified catalytic cycle for the Ru-catalyzed hydrogenation.
Troubleshooting Guide
Issue
Probable Cause
Corrective Action
Low Conversion (<50%)
Catalyst poisoning (O2/H2O)
Ensure strict degassing of IPA. Use high-purity H2 (>99.999%).
Low Conversion
Insufficient Pressure
Indoles are aromatic and resistant. Maintain pressure >40 bar.
Low ee (<80%)
Temperature too high
Lower reaction temperature to 40°C (may require longer time).
Low ee
Wrong Ligand/Metal Ratio
Ensure 1.1:1 Ligand:Metal ratio. Excess metal causes background racemic reaction.
No Reaction
Substrate Impurity
Recrystallize the precursor. Traces of free indole (unprotected) can inhibit the catalyst.
References
Kuwano, R., & Kashiwabara, M. (2006).[4] Ruthenium-Catalyzed Asymmetric Hydrogenation of N-Boc-Indoles. Organic Letters, 8(12), 2653–2655.
[Link]
Wassenaar, J., & Reek, J. N. H. (2010). Asymmetric Hydrogenation of 2-Substituted N-Protected Indoles Catalyzed by Rhodium Complexes of BINOL-Derived Phosphoramidites. The Journal of Organic Chemistry, 75(8), 2634–2642.
[Link]
Kuwano, R., Sato, K., Kurokawa, T., Karube, D., & Ito, Y. (2000). Catalytic Asymmetric Hydrogenation of Heteroaromatic Compounds, Indoles. Journal of the American Chemical Society, 122(31), 7614–7615.
[Link]
Application Note: Kinetic Resolution and Enantioseparation of Ethyl 2-methyl-1-indolinecarboxylate
[1] Executive Summary & Strategic Analysis The target molecule, ethyl 2-methyl-1-indolinecarboxylate , presents a specific stereochemical challenge. It contains a chiral center at the C2 position of the indoline ring, pr...
Author: BenchChem Technical Support Team. Date: March 2026
[1]
Executive Summary & Strategic Analysis
The target molecule, ethyl 2-methyl-1-indolinecarboxylate , presents a specific stereochemical challenge. It contains a chiral center at the C2 position of the indoline ring, protected by an achiral ethyl carbamate moiety at the N1 position.
Critical Technical Insight:
Direct chemical kinetic resolution (KR) of the fully formed carbamate (e.g., via enzymatic hydrolysis) is thermodynamically unfavorable and kinetically slow due to the high stability of the carbamate linkage (
). Standard lipases (e.g., CAL-B) typically fail to hydrolyze carbamates efficiently without harsh conditions that degrade the molecule.
Therefore, this guide presents a bifurcated strategy based on the stage of your workflow:
Upstream Resolution (Synthesis Phase): Kinetic resolution of the precursor, 2-methylindoline , via classical diastereomeric salt formation or organocatalytic acylation, followed by N-protection.
Downstream Resolution (Purification Phase): Direct separation of the racemic carbamate using Supercritical Fluid Chromatography (SFC) .
This protocol focuses on the Upstream Resolution as the primary "Kinetic Resolution" method for scalability, while detailing the SFC method for analytical validation and high-purity polishing.
Mechanistic Workflow
The following decision matrix outlines the optimal processing route based on available starting material.
Figure 1: Strategic decision tree for accessing enantiopure ethyl 2-methyl-1-indolinecarboxylate.
Protocol A: Scalable Chemical Resolution (Precursor Route)
This protocol utilizes the Classical Resolution of 2-methylindoline using (
)-(+)-Tartaric acid. This method is superior to enzymatic KR for this specific substrate due to the low nucleophilicity of the indoline nitrogen, which often renders lipase-catalyzed acylations sluggish [1].
Dissolution: Dissolve 13.3 g (0.1 mol) of racemic 2-methylindoline in 50 mL of absolute ethanol at room temperature.
Acid Addition: In a separate flask, dissolve 15.0 g (0.1 mol) of (
)-(+)-Tartaric acid in 100 mL of hot absolute ethanol ().
Mixing: Add the hot tartaric acid solution to the amine solution slowly with vigorous stirring.
Crystallization: Heat the mixture to reflux for 30 minutes to ensure homogeneity. Allow the solution to cool slowly to room temperature over 4 hours, then refrigerate at
overnight.
Note: The (
)-2-methylindoline ()-tartrate salt typically crystallizes first.
Filtration: Filter the white crystalline solid. Wash with cold ethanol (
mL).
Recrystallization (Critical for >99% ee): Recrystallize the wet cake from boiling ethanol (approx. 1:10 w/v). Repeat until the melting point is constant.
Free Basing: Suspend the purified salt in water (50 mL) and basify with 2M NaOH until pH > 12. Extract with DCM (
mL). Dry organics over and concentrate to yield ()-2-methylindoline.[1]
Phase 2: Synthesis of (S)-Ethyl 2-methyl-1-indolinecarboxylate
Setup: Dissolve the resolved (
)-2-methylindoline (1.0 equiv) in dry DCM (10 mL/g) under Nitrogen atmosphere. Add Triethylamine (1.2 equiv) and cool to .
Acylation: Dropwise add Ethyl Chloroformate (1.1 equiv) while maintaining internal temperature
.
Reaction: Warm to room temperature and stir for 2 hours. Monitor conversion by TLC (Hexane/EtOAc 4:1) or HPLC.[2][3][4][5]
Workup: Quench with 1M HCl (to remove unreacted amine/TEA). Wash organic layer with Sat.
and Brine.
Isolation: Dry over
, filter, and concentrate. Purify via short silica plug if necessary.
Protocol B: Direct Chiral SFC Resolution (Polishing)
If the racemic carbamate is already synthesized, Supercritical Fluid Chromatography (SFC) is the industry standard for separation. Unlike HPLC, SFC uses supercritical
, offering lower viscosity and higher diffusivity, allowing for faster separations of the carbamate without degradation.
Method Parameters
Parameter
Condition
Rationale
Column
Chiralpak AD-H or Amylose-1
Amylose tris(3,5-dimethylphenylcarbamate) phases show high selectivity for indoline carbamates [2].
Mobile Phase
/ Methanol (90:10 to 85:15)
Methanol provides sufficient polarity to elute the carbamate.
Additive
None or 0.1% Diethylamine (DEA)
Carbamates are neutral; basic additives are optional but improve peak shape if residual free amine is present.
Flow Rate
3.0 - 5.0 mL/min (Analytical)
High flow rates are possible due to low backpressure of .
Detection
UV @ 254 nm
Indoline core has strong absorption at 254 nm.
Temperature
Standard SFC operating range.
Separation Logic
The separation relies on the interaction between the chiral "clefts" of the amylose stationary phase and the rigid, planar indoline core. The C2-methyl group creates a steric handle that discriminates between the (
) and () enantiomers.
Expected Elution Order: Typically, on AD-H columns, the (
)-enantiomer elutes before the ()-enantiomer, though this must be confirmed with a standard.
Throughput: Preparative SFC can process kg-quantities of this carbamate efficiently due to its high solubility in the supercritical mobile phase.
Comparative Data Analysis
The following table contrasts the two approaches to help you select the correct workflow.
Feature
Chemical Resolution (Tartaric Acid)
Direct SFC Resolution
Target Stage
Precursor (2-Methylindoline)
Final Product (Carbamate)
Max Theoretical Yield
50% (unless DKR is used)
50% (of desired enantiomer)
Enantiomeric Excess
>98% (after recrystallization)
>99.9%
Scalability
High (Multi-kg in batch reactors)
Medium (Requires Prep-SFC hardware)
Cost Efficiency
High (Cheap reagents)
Low (High CAPEX/OPEX)
Atom Economy
Poor (Discard 50% wrong isomer)
Poor (Discard 50% wrong isomer)
Note on Dynamic Kinetic Resolution (DKR):
For maximum efficiency, consider Asymmetric Hydrogenation of Ethyl 2-methylindole-1-carboxylate (the indole analog) using chiral Ruthenium or Iridium catalysts. This converts 100% of the starting material to the desired (
)-indoline, bypassing the 50% yield limit of standard kinetic resolution [3].
References
Vedejs, E., et al. "Kinetic Resolution of Indolines by a Non-Enzymatic Acylation Catalyst." Journal of the American Chemical Society, 2008. (Demonstrates difficulty of enzymatic methods for indolines).
Daicel Chiral Technologies. "Application Note: Separation of Indoline Derivatives on Polysaccharide Phases." Chiral Technologies Resource Center.
Zhou, Y.G., et al. "Asymmetric Hydrogenation of Racemic 2-Substituted Indoles via Dynamic Kinetic Resolution." Journal of the American Chemical Society, 2014. (Alternative DKR strategy).
Ready, J.M. "Kinetic Resolutions - Laboratory Guide." UT Southwestern, 2023. (General principles of KR).
Application Note: Regioselective Functionalization of the Benzene Ring in Ethyl 2-Methyl-1-indolinecarboxylate
Introduction & Mechanistic Rationale Ethyl 2-methyl-1-indolinecarboxylate is a privileged heterocyclic scaffold widely utilized in medicinal chemistry and drug development[1]. The indoline core features a benzene ring fu...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Mechanistic Rationale
Ethyl 2-methyl-1-indolinecarboxylate is a privileged heterocyclic scaffold widely utilized in medicinal chemistry and drug development[1]. The indoline core features a benzene ring fused to a nitrogen-containing five-membered ring. While a free indoline nitrogen is a strong electron-donating group that highly activates the aromatic ring, the presence of the
-ethyl carboxylate (carbamate) protecting group attenuates this electron density via delocalization into the carbonyl oxygen[1].
Despite this deactivation, the carbamate-protected nitrogen remains an ortho/para-directing group. The regiochemical outcome of functionalization is dictated by a competition between steric hindrance and directing-group coordination:
C5 Position (Para): This is the most sterically accessible site. Standard Electrophilic Aromatic Substitution (EAS) reactions (e.g., halogenation, nitration) predominantly occur at the C5 position due to the steric bulk of the fused pyrrolidine ring and the
C7 Position (Ortho): Functionalization at C7 is classically achieved via Directed ortho-Metalation (DoM)[2]. The carbonyl oxygen of the carbamate acts as a Directed Metalation Group (DMG), coordinating with lithium bases to pre-organize the deprotonation event at the adjacent C7 proton. Alternatively, modern transition-metal-catalyzed C–H activation (e.g., Ru(II) or Rh(III) catalysis) can utilize the carbamate to direct functionalization to the C7 position[2],[3].
Divergent Functionalization Pathways
Divergent regioselective functionalization pathways for ethyl 2-methyl-1-indolinecarboxylate.
Protocol I: C5-Regioselective Bromination via EAS
Causality & Mechanistic Insight
To achieve selective bromination at the C5 position,
-Bromosuccinimide (NBS) in -Dimethylformamide (DMF) is the optimal system. Why not elemental bromine ()? The indoline core is susceptible to oxidative aromatization to the corresponding indole. NBS provides a low, steady concentration of electrophilic bromine, mitigating over-bromination and oxidation. Furthermore, DMF acts as a polar aprotic solvent that enhances the electrophilicity of NBS via the formation of a Vilsmeier-type intermediate, driving the EAS reaction selectively to the sterically unhindered C5 position.
Step-by-Step Methodology
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve ethyl 2-methyl-1-indolinecarboxylate (1.0 equiv, 10 mmol) in anhydrous DMF (0.2 M, 50 mL).
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. Note: Temperature control is critical to prevent exothermic degradation.
Electrophile Addition: Add NBS (1.05 equiv, 10.5 mmol) portion-wise over 15 minutes. Keep the flask shielded from light (e.g., wrap in aluminum foil) to prevent radical pathway initiation.
Reaction: Allow the mixture to stir at 0 °C for 30 minutes, then slowly warm to room temperature and stir for an additional 1.5 hours.
Quench & Extraction: Quench the reaction by adding 20 mL of saturated aqueous sodium thiosulfate (
) to destroy any unreacted active bromine species. Extract the aqueous layer with Ethyl Acetate ( mL).
Washing: Wash the combined organic layers extensively with brine (
mL) to remove residual DMF, dry over anhydrous , filter, and concentrate in vacuo.
Self-Validation & Quality Control
In-Process Control: Monitor via TLC (Hexanes/EtOAc 8:2). The brominated product will elute with a higher
value (less polar) than the starting material.
Post-Reaction Validation (
H-NMR): The starting material exhibits a complex 4-proton aromatic multiplet. Successful C5-bromination is validated by the appearance of a classic 1,2,4-trisubstituted benzene spin system: an ortho-coupled doublet for C7-H, a meta-coupled doublet for C4-H, and a doublet of doublets for C6-H.
Protocol II: C7-Regioselective Formylation via DoM
Causality & Mechanistic Insight
Targeting the C7 position requires overriding the natural steric preference of the indoline core. The
-ethyl carboxylate group acts as a DMG. By using sec-butyllithium (s-BuLi) in the presence of -tetramethylethylenediamine (TMEDA), the lithium ion coordinates to the carbamate carbonyl, pre-organizing the base to deprotonate the adjacent C7 proton[2]. Why TMEDA? TMEDA breaks down the hexameric aggregates of s-BuLi into highly reactive monomers. Why -78 °C? Strict cryogenic control is required; at higher temperatures, the alkyllithium will act as a nucleophile and attack the carbamate carbonyl, leading to ester cleavage. It is also worth noting that competitive C5 lithiation can occasionally occur depending on the steric bulk of the directing group[4], making temperature and stoichiometry control paramount.
Step-by-Step Methodology
Preparation: Flame-dry a Schlenk flask under vacuum and backfill with Argon. Add ethyl 2-methyl-1-indolinecarboxylate (1.0 equiv, 5 mmol) and anhydrous THF (0.1 M, 50 mL).
Lithiation: Cool the reaction mixture to strictly -78 °C using a dry ice/acetone bath. Dropwise, add s-BuLi (1.4 M in cyclohexane, 1.2 equiv, 6 mmol) over 20 minutes. The solution will typically turn a deep yellow/orange color, indicating the formation of the lithiated species. Stir at -78 °C for 1 hour.
Electrophile Addition: Add anhydrous DMF (1.5 equiv, 7.5 mmol) dropwise. Stir for 30 minutes at -78 °C, then allow the reaction to slowly warm to room temperature over 1 hour.
Quench: Cool back to 0 °C and quench with saturated aqueous
(20 mL). Note: Quenching traps the hemiaminal alkoxide intermediate, releasing the aldehyde.
Workup: Extract with Diethyl Ether (
mL), wash with brine, dry over , and concentrate.
Self-Validation & Quality Control
Organometallic QC (D
O Quench): Before adding DMF, extract a 0.1 mL aliquot of the reaction mixture and quench it into a GC vial containing 0.5 mL of DO. Analyze via GC-MS. A successful lithiation will show >95% deuterium incorporation (M+1 peak) at the C7 position.
Post-Reaction Validation (
H-NMR): The C7-formylated product is definitively identified by a sharp aldehyde proton singlet at ~10.1 ppm. The aromatic region will collapse into a 3-proton spin system (C4, C5, C6), easily distinguishable from the C5-functionalized isomer.
Quantitative Data Summary
The following table summarizes the expected yields and regioselectivity for various functionalization strategies applied to
-carbamate protected indolines based on established literature protocols[1],[2],[3].
Application Notes & Protocols: Reduction Methods for Ethyl 2-Methyl-1-Indolinecarboxylate
Abstract: This document provides a comprehensive technical guide for the chemical reduction of ethyl 2-methyl-1-indolinecarboxylate to its corresponding primary alcohol, (2-methylindolin-1-yl)methanol. This transformatio...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract: This document provides a comprehensive technical guide for the chemical reduction of ethyl 2-methyl-1-indolinecarboxylate to its corresponding primary alcohol, (2-methylindolin-1-yl)methanol. This transformation is a critical step in the synthesis of various pharmaceutical intermediates and bioactive molecules derived from the indoline scaffold.[1][2] We will provide an in-depth analysis of the prevalent reduction methodology using lithium aluminum hydride (LAH), including a detailed mechanistic explanation, a step-by-step experimental protocol, and critical safety considerations. Alternative methodologies will also be discussed to provide a broader context for researchers.
Introduction and Reaction Overview
Ethyl 2-methyl-1-indolinecarboxylate is a versatile heterocyclic building block. The ester functional group at the N-1 position serves as a convenient handle for elaboration into a variety of other functionalities. One of the most fundamental transformations is its reduction to the primary alcohol, (2-methylindolin-1-yl)methanol. This product can serve as a precursor for further reactions such as etherification, oxidation to the aldehyde, or conversion to halides.
The primary focus of this guide is the efficient and high-yield conversion as depicted in the following reaction scheme:
Figure 1: General Reaction Scheme
Ethyl 2-methyl-1-indolinecarboxylate is reduced to (2-methylindolin-1-yl)methanol.
Caption: Reduction of Ethyl 2-methyl-1-indolinecarboxylate.
Lithium aluminum hydride (LiAlH₄ or LAH) is the reagent of choice for the reduction of esters to primary alcohols due to its high reactivity and efficacy.[3][4][5] Unlike weaker reducing agents such as sodium borohydride, LAH is potent enough to readily reduce esters, carboxylic acids, and amides.[6][7][8]
Mechanistic Rationale
The reduction of an ester with LAH proceeds via a two-step nucleophilic addition mechanism. The Al-H bond in the tetrahydroaluminate anion ([AlH₄]⁻) is highly polarized, making it a potent source of the hydride nucleophile (H⁻).[5][9]
First Hydride Addition: A hydride ion attacks the electrophilic carbonyl carbon of the ester. This breaks the C=O pi bond, forming a tetrahedral intermediate.[4][6]
Elimination of Alkoxide: The tetrahedral intermediate is unstable and collapses. It reforms the C=O pi bond by eliminating the ethoxide (-OEt) leaving group, which is a better leaving group than a hydride. This step generates a transient aldehyde intermediate.
Second Hydride Addition: The aldehyde formed is more reactive than the starting ester and is immediately attacked by a second equivalent of hydride from LAH.[4]
Protonation (Workup): This second nucleophilic attack forms an aluminum alkoxide salt. A careful aqueous workup is then required to protonate the alkoxide, yielding the final primary alcohol product, (2-methylindolin-1-yl)methanol.[6][9]
Caption: Simplified mechanism of LAH ester reduction.
Critical Safety Considerations
Lithium aluminum hydride is a highly reactive and dangerous substance that requires strict handling procedures.
Reactivity with Water: LAH reacts violently and exothermically with water, alcohols, and other protic solvents to release hydrogen gas (H₂), which is extremely flammable and can ignite or explode.[10][11] All glassware must be rigorously dried (e.g., oven-dried overnight) and the reaction must be conducted under a dry, inert atmosphere (e.g., Nitrogen or Argon).[12][13]
Personal Protective Equipment (PPE): Always wear a fire-retardant laboratory coat, safety glasses or a face shield, and impervious gloves.[10][12][14]
Quenching and Disposal: Excess LAH must be quenched carefully and slowly at low temperatures. Spills must be smothered with dry sand or a Class D fire extinguisher; NEVER use water or a CO₂ extinguisher .[10][14]
Storage: LAH should be stored in tightly sealed containers in a cool, dry place, away from combustible materials and sources of moisture.[10][12]
Detailed Experimental Protocol
This protocol is designed for a laboratory scale synthesis. Adjustments may be necessary for larger scales.
Materials & Reagents:
Reagent
M.W. ( g/mol )
Amount (mmol)
Equivalents
Quantity
Ethyl 2-methyl-1-indolinecarboxylate
205.26
10.0
1.0
2.05 g
Lithium Aluminum Hydride (LAH)
37.95
15.0
1.5
0.57 g
Anhydrous Tetrahydrofuran (THF)
-
-
-
50 mL
Water (H₂O)
18.02
-
-
~0.6 mL
15% (w/v) Sodium Hydroxide (NaOH)
40.00
-
-
~0.6 mL
Anhydrous Magnesium Sulfate (MgSO₄)
120.37
-
-
As needed
Diethyl Ether (Et₂O) or Ethyl Acetate (EtOAc)
-
-
-
For extraction
Experimental Workflow Diagram:
Caption: Step-by-step workflow for LAH reduction.
Step-by-Step Procedure:
Apparatus Setup: Assemble an oven-dried, three-necked, round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen/argon inlet, and a rubber septum. Maintain a positive pressure of inert gas throughout the reaction.
LAH Suspension: To the flask, add lithium aluminum hydride (0.57 g, 15.0 mmol) followed by 25 mL of anhydrous THF. Cool the resulting grey suspension to 0°C using an ice-water bath.
Substrate Addition: Dissolve ethyl 2-methyl-1-indolinecarboxylate (2.05 g, 10.0 mmol) in 25 mL of anhydrous THF. Using a syringe, add this solution dropwise to the stirred LAH suspension over 20-30 minutes, ensuring the internal temperature does not exceed 5°C.
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
Quenching (Fieser Workup): [6][15][16] Once the reaction is complete, cool the flask back down to 0°C with an ice-water bath. Perform the following additions with extreme caution, as gas evolution will occur. Add the following reagents dropwise and sequentially, allowing the effervescence to subside between each addition:
0.6 mL of water
0.6 mL of 15% aqueous NaOH solution
1.8 mL of water
Filtration: Remove the ice bath and stir the mixture vigorously for 30 minutes at room temperature. A granular white precipitate of aluminum salts should form.[6][15] If the salts are difficult to filter, add a small amount of anhydrous magnesium sulfate and stir for another 15 minutes. Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with several portions of THF or ethyl acetate.
Workup and Isolation: Combine the filtrate and the washings. Dry the combined organic solution over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
Purification: The crude (2-methylindolin-1-yl)methanol can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure product.
Alternative Reduction Methodologies
While LAH is the most robust reagent for this transformation, it is worth noting other potential methods and their inherent challenges.
Sodium Borohydride (NaBH₄): Standard NaBH₄ is generally not reactive enough to reduce esters.[7][8] However, its reactivity can be enhanced. Aromatic esters have been reduced using an NaBH₄-methanol system in refluxing THF.[17] Another approach involves the use of additives like CaCl₂ or LiCl to activate the ester carbonyl, though this adds complexity compared to the LAH procedure.[17] These methods may offer a milder, safer alternative if LAH is not desirable, but often require harsher conditions or result in lower yields.
Catalytic Hydrogenation: The hydrogenation of indoles to indolines is a well-established process.[18] However, the subsequent reduction of an N-acyl group (like an ester) via hydrogenation without affecting the aromatic ring or causing over-reduction can be challenging. The secondary amine of the indoline product can also act as a catalyst poison.[18] Therefore, this method is generally not employed for this specific transformation.
Borane Reagents (BH₃): Borane complexes, such as BH₃-THF or BH₃-SMe₂, are also capable of reducing esters.[3] These reagents are often considered milder than LAH and can sometimes offer different selectivity profiles in multifunctional molecules.
Product Characterization
The identity and purity of the synthesized (2-methylindolin-1-yl)methanol should be confirmed using standard analytical techniques:
¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure, including the disappearance of the ethyl ester signals and the appearance of a new CH₂OH group.
Infrared (IR) Spectroscopy: To verify the disappearance of the ester carbonyl stretch (~1700 cm⁻¹) and the appearance of a broad O-H stretch (~3300 cm⁻¹).
Mass Spectrometry (MS): To confirm the molecular weight of the product.
References
University of California, Los Angeles, Department of Chemistry and Biochemistry. (n.d.). Workup for Aluminum Hydride Reductions. Retrieved from [Link]
Princeton University Environmental Health & Safety. (n.d.). Lithium Aluminum Hydride. Retrieved from [Link]
Reis, J. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. Retrieved from [Link]
Various Authors. (2014, September 30). Can anyone suggest the best method for lithium aluminium hydride work up? ResearchGate. Retrieved from [Link]
New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: LITHIUM ALUMINUM HYDRIDE. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Ester to Alcohol - Common Conditions. Retrieved from [Link]
Chemos GmbH & Co. KG. (2019, September 17). Safety Data Sheet: Aluminium lithium hydride. Retrieved from [Link]
Various Authors. (2017, January 17). Why some esters can be reduced by sodium borohydride? ResearchGate. Retrieved from [Link]
University of the West Indies at Mona, Department of Chemistry. (n.d.). Experiment 5: Reductions with Lithium Aluminium Hydride. Retrieved from [Link]
Chemistry Steps. (n.d.). Esters to Alcohols. Retrieved from [Link]
LibreTexts Chemistry. (2022, September 24). 21.6: Chemistry of Esters. Retrieved from [Link]
LibreTexts Chemistry. (2021, August 15). Quenching Reactions: Lithium Aluminium Hydride. Retrieved from [Link]
Lumen Learning. (n.d.). Reductions using NaBH₄, LiAlH₄. Organic Chemistry II. Retrieved from [Link]
Kumar, A., et al. (2017). Heterogeneous catalytic hydrogenation of unprotected indoles in water: A green solution to a long-standing challenge. Scientific Reports, 7, 43343. Retrieved from [Link]
Smith, P. (2024, February 15). Deoxygenative Reduction of Esters to Ethers and Alcohols. Apex Molecular. Retrieved from [Link]
Leah4sci. (2016, February 10). Sodium Borohydride NaBH4 Reduction Reaction Mechanism. YouTube. Retrieved from [Link]
The Organic Chemistry Tutor. (n.d.). Lithium Aluminum Hydride (LAH). Common Organic Chemistry. Retrieved from [Link]
Leah4sci. (2016, February 26). Lithium Aluminum Hydride LiAlH4 Reduction Reaction + Mechanism. YouTube. Retrieved from [Link]
BYJU'S. (n.d.). Lithium aluminium hydride. Retrieved from [Link]
Reis, J. (2011, August 12). Sodium Borohydride (NaBH4) Reduction of Aldehydes and Ketones. Master Organic Chemistry. Retrieved from [Link]
Google Patents. (n.d.). US4564677A - Preparation of N-amino compounds.
Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]
University of Naples Federico II. (2022, February 22). Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization. Retrieved from [Link]
Scientific Research Publishing. (2025, August 10). Sodium borohydride reduction of aromatic carboxylic acids via methyl esters. Retrieved from [Link]
Dalal Institute. (n.d.). Mechanism of Metal Hydride Reduction. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). 2-Methylindoline. PubChem. Retrieved from [Link]
PrepChem.com. (n.d.). Synthesis of 1-amino-2-methylindoline. Retrieved from [Link]
Royal Society of Chemistry. (n.d.). Cobalt-catalysed reductive C–H alkylation of indoles using carboxylic acids and molecular hydrogen. Chemical Science. Retrieved from [Link]
University of Technology, Iraq. (n.d.). Synthesis of 2-methyl-1-(prop-2-yn-1-yl)-2,3-dihydro-1H-indole. Retrieved from [Link]
BasaveswaraRao, M. V., et al. (2013). SYNTHESIS OF SOME NOVEL INDOLINE DERIVATIVES. Caribbean Journal of Sciences and Technology, 1, 203-207. Retrieved from [Link]
Application Notes & Protocols: The Synthetic Versatility of Ethyl 2-Methyl-1-Indolinecarboxylate in Modern Heterocyclic Chemistry
An in-depth guide for researchers, scientists, and drug development professionals on the synthetic applications of ethyl 2-methyl-1-indolinecarboxylate. Introduction: A Privileged Scaffold for Complex Synthesis Ethyl 2-m...
Author: BenchChem Technical Support Team. Date: March 2026
An in-depth guide for researchers, scientists, and drug development professionals on the synthetic applications of ethyl 2-methyl-1-indolinecarboxylate.
Introduction: A Privileged Scaffold for Complex Synthesis
Ethyl 2-methyl-1-indolinecarboxylate is a versatile chemical building block of significant interest in the realms of organic and medicinal chemistry.[1] As a derivative of indoline, the saturated analog of indole, this compound provides a robust and stereochemically rich scaffold for the synthesis of more complex molecular architectures.[1] The strategic placement of three key functional handles—the N-ethoxycarbonyl protecting group, the C2-methyl substituent, and the aromatic ring—offers multiple avenues for selective modification.
The ester group, in particular, serves as a crucial intermediate for further functionalization, including hydrolysis to carboxylic acids, conversion to amides, and formation of hydrazides, which are all pivotal precursors for constructing a diverse array of heterocyclic systems.[1] Indoline derivatives are widely investigated for their broad spectrum of biological activities, including enzyme inhibition and receptor binding properties, making them highly valuable in drug discovery programs.[1] This guide provides an in-depth exploration of the core reactivity of ethyl 2-methyl-1-indolinecarboxylate and detailed protocols for its application in the synthesis of novel heterocyclic compounds.
Core Reactivity and Strategic Functionalization
The synthetic utility of ethyl 2-methyl-1-indolinecarboxylate stems from the distinct reactivity of its constituent parts. Understanding these reactive sites is fundamental to designing logical and efficient synthetic routes.
The N-Ethoxycarbonyl Group: This group primarily serves as a protecting group for the indoline nitrogen, modulating its reactivity. However, it is also a key synthetic lever. It can be hydrolyzed under basic conditions to yield the corresponding carboxylic acid, which can then be used in amide coupling reactions or other transformations.[1][2]
The C2-Methyl Group: The protons on the C2-methyl group are acidic and can be removed by a strong base, such as lithium diisopropylamide (LDA).[1] This generates a potent nucleophilic carbanion at the C2-position, which can be reacted with a wide range of electrophiles. This strategy allows for the introduction of diverse substituents and the elaboration of the indoline core.[1]
The Ester Moiety: The ethyl ester is a classic precursor for several key functional groups. Its transformation is central to many heterocyclic syntheses.
Hydrolysis: Treatment with a base like sodium hydroxide leads to the formation of the corresponding carboxylic acid.[2]
Amidation: Direct reaction with amines or conversion to the acid followed by amide coupling provides access to indoline-1-carboxamides.
Hydrazinolysis: Reaction with hydrazine hydrate is a high-yield method to produce the corresponding carbohydrazide, a key intermediate for synthesizing heterocycles like pyrazoles and thiazoles.[3][4][5]
Transesterification: In the presence of an alkoxide, such as sodium methoxide in methanol, the ethyl ester can be efficiently converted to a different ester (e.g., a methyl ester) via a nucleophilic acyl substitution mechanism.[1]
Below is a diagram illustrating the primary pathways for the functionalization of this scaffold.
Caption: Key functionalization pathways of ethyl 2-methyl-1-indolinecarboxylate.
Application I: Synthesis of Fused Polycyclic Systems via Radical Cyclization
The indoline scaffold is an excellent platform for constructing complex, fused polycyclic systems. One powerful method is the intramolecular radical cyclization, which can be used to form new rings fused to the indole core, leading to structures like pyrrolo[3,2,1-ij]quinolines. This strategy has been successfully applied to derivatives of ethyl indole-2-carboxylate, demonstrating a viable pathway for creating novel duocarmycin analogues.[6]
The general approach involves installing a radical precursor (e.g., a bromine or iodine atom) on the aromatic ring and an unsaturated tether (e.g., an allyl group) on the nitrogen atom. Generation of an aryl radical at the C7 position initiates a cyclization cascade to forge the new ring system.
Caption: Workflow for synthesis of fused heterocycles via radical cyclization.
Protocol 1: General Procedure for Intramolecular Radical Cyclization
This protocol is adapted from methodologies used for related ethyl indole-2-carboxylate derivatives.[6]
Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve the N-allyl-7-bromo-indole substrate (1.0 equiv.) in dry, degassed benzene (or toluene).
Reagent Addition: Add tributyltin hydride (Bu₃SnH) (2.0 equiv.) and a catalytic amount of azobisisobutyronitrile (AIBN) to the solution.
Degassing: Thoroughly degas the solution again with a stream of nitrogen or argon for 15-20 minutes.
Reaction: Heat the reaction mixture to reflux (approximately 80-110 °C, depending on the solvent).
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.
Workup: Upon completion, cool the mixture to room temperature and concentrate it under reduced pressure.
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexane, to afford the cyclized product.
Application II: Synthesis of Thiazole and Pyrazole Derivatives via a Carbohydrazide Intermediate
The conversion of the ethyl ester to a carbohydrazide opens a gateway to a vast family of five-membered heterocycles, most notably pyrazoles and thiazoles. The carbohydrazide serves as a versatile N-N synthon for constructing these important pharmacophores. This transformation is well-documented for the closely related ethyl indol-2-carboxylate.[4][5]
The synthetic sequence begins with the high-yield conversion of the ester to the hydrazide using hydrazine hydrate. From there, distinct pathways lead to different heterocyclic cores.
Technical Support Center: Optimizing the Synthesis of Ethyl 2-methyl-1-indolinecarboxylate
Audience: Researchers, scientists, and drug development professionals. Scope: This guide provides authoritative troubleshooting, mechanistic insights, and validated protocols for the two-step synthesis of ethyl 2-methyl-...
Author: BenchChem Technical Support Team. Date: March 2026
Audience: Researchers, scientists, and drug development professionals.
Scope: This guide provides authoritative troubleshooting, mechanistic insights, and validated protocols for the two-step synthesis of ethyl 2-methyl-1-indolinecarboxylate from 2-methylindole.
Synthetic Workflow & Mechanistic Overview
The synthesis of ethyl 2-methyl-1-indolinecarboxylate relies on a robust two-stage process:
Reduction: Conversion of the aromatic 2-methylindole to the saturated 2-methylindoline.
N-Carbamylation: Electrophilic trapping of the indoline nitrogen using ethyl chloroformate.
Caption: Two-step synthetic workflow for ethyl 2-methyl-1-indolinecarboxylate.
Troubleshooting Guide & FAQs
As a Senior Application Scientist, I frequently encounter yield-limiting issues in both the reduction and acylation phases. Below is a causality-driven troubleshooting guide to ensure your protocols are self-validating.
Q1: My reduction of 2-methylindole is stalling, and I see significant dimerization. What is going wrong?
A1: Incorrect Choice of Reducing Agent and Acid Medium.
When reducing indoles, the mechanism requires initial protonation at the C3 position to generate a highly reactive indolenium cation. If you use sodium borohydride (
) in a strong acid like trifluoroacetic acid (TFA), the reaction can yield poor results (often <50%) due to competing side reactions, including indole dimerization or premature trapping [1].
The Fix: Switch to sodium cyanoborohydride (
) in glacial acetic acid (HOAc). The cyanoborohydride anion is stable in weak acids and provides a controlled, selective hydride transfer to the indolenium intermediate, routinely boosting yields to >85% [1].
Q2: The N-carbamylation step (Step 2) stops at ~50% conversion. Why isn't the reaction going to completion?
A2: Inadequate Neutralization of the Hydrogen Chloride Byproduct.
The reaction between 2-methylindoline and ethyl chloroformate produces one equivalent of HCl [2]. 2-Methylindoline is a secondary amine with a pKa of approximately 5. If the HCl is not immediately scavenged by a sacrificial base, it will protonate the remaining unreacted 2-methylindoline. The resulting indolinium salt is non-nucleophilic, effectively halting the reaction at 50% conversion.
The Fix: Always use a slight excess (1.2 to 1.5 equivalents) of a non-nucleophilic organic base, such as triethylamine (
) or pyridine, or conduct the reaction under Schotten-Baumann conditions (biphasic aqueous /DCM) [2].
Q3: My isolated 2-methylindoline intermediate is turning dark brown, and the subsequent carbamylation yield is terrible.
A3: Oxidative Degradation of the Intermediate.
Indolines are highly electron-rich and notoriously susceptible to air oxidation, reverting to the corresponding indoles or forming complex polymeric mixtures [3].
The Fix: Do not store the 2-methylindoline intermediate for extended periods. If storage is unavoidable, keep it under an inert atmosphere (argon or nitrogen) at -20 °C. For maximum yield, telescope the synthesis: purify the indoline and immediately subject it to the N-carbamylation conditions [3].
Caption: Diagnostic logic tree for troubleshooting the synthesis of ethyl 2-methyl-1-indolinecarboxylate.
Quantitative Data: Reagent Selection for Indole Reduction
The choice of reducing system dictates the success of the first synthetic step. The table below summarizes the causality between reagent choice and expected yield based on established mechanistic pathways.
Reducing System
Acid Medium
Expected Yield
Mechanistic Outcome / Causality
Trifluoroacetic Acid (TFA)
Low (< 50%)
Strong acid promotes indole dimerization before hydride transfer can occur [1].
/ Raney Ni
Aqueous / High Pressure
Moderate (70-80%)
Prone to over-reduction or requires harsh conditions (100 °C, 40 kg pressure).
Glacial Acetic Acid (HOAc)
High (85-95%)
Optimal pKa for C3 protonation; stable hydride source prevents side reactions[1].
Validated Experimental Protocols
The following step-by-step methodologies are designed as self-validating systems. In-process controls (IPCs) are embedded to ensure technical accuracy and reproducibility.
Step 1: Synthesis of 2-Methylindoline
Objective: Chemoselective reduction of the pyrrole ring of 2-methylindole.
Preparation: In an oven-dried, argon-flushed round-bottom flask, dissolve 2-methylindole (10.0 mmol) in glacial acetic acid (25 mL).
Cooling: Cool the solution to 10–15 °C using a cold water bath. (Causality: Controlling the initial temperature prevents exothermic runaway during the subsequent hydride addition).
Hydride Addition: Add sodium cyanoborohydride (
, 30.0 mmol, 3.0 eq) portion-wise over 30 minutes. Ensure the reaction is vigorously stirred.
Reaction: Remove the cooling bath and allow the mixture to stir at room temperature for 2 hours.
Quenching (Critical Step): Carefully pour the mixture into crushed ice. Slowly neutralize the acetic acid by adding solid sodium hydroxide (
) or concentrated aqueous until the pH reaches >10. (Causality: The indoline must be fully deprotonated from its indolinium state to be extracted into the organic phase).
Extraction: Extract the aqueous layer with dichloromethane (
mL). Wash the combined organic layers with brine, dry over anhydrous , and concentrate in vacuo.
Storage: Use the resulting crude 2-methylindoline immediately for Step 2 to prevent oxidative degradation [3].
Step 2: N-Carbamylation to Ethyl 2-methyl-1-indolinecarboxylate
Objective: Electrophilic acylation of the indoline nitrogen.
Preparation: Dissolve the freshly prepared 2-methylindoline (approx. 10.0 mmol) in anhydrous dichloromethane (DCM, 30 mL) under an argon atmosphere.
Base Addition: Add triethylamine (
, 15.0 mmol, 1.5 eq). (Causality: acts as an HCl scavenger, preventing the starting material from precipitating as an unreactive indolinium chloride salt [2]).
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
Electrophile Addition: Dissolve ethyl chloroformate (12.0 mmol, 1.2 eq) in anhydrous DCM (10 mL). Add this solution dropwise to the reaction mixture over 20 minutes. (Causality: Dropwise addition at 0 °C minimizes the exothermic hydrolysis of the chloroformate).
Reaction: Allow the mixture to slowly warm to room temperature and stir for 4 hours. Monitor by TLC (Hexanes:EtOAc) to confirm the disappearance of the highly polar indoline spot.
Workup: Quench the reaction with saturated aqueous
(20 mL). Separate the organic layer, wash with 1M HCl (to remove residual and any trace unreacted indoline), followed by brine.
Purification: Dry over anhydrous
, filter, and concentrate in vacuo. Purify via flash column chromatography if necessary to yield the pure ethyl 2-methyl-1-indolinecarboxylate.
References
Gribble, G. W., et al. "Sodium Borohydride in Carboxylic Acid Media: Reduction of Indoles and N-alkylation of Anilines." MDMA.ch Archive.
Benchchem. "Impact of reagent quality on the synthesis of 2-Methylindolin-1-amine hydrochloride." Benchchem Tech Support.
Optimization
Minimizing side reactions during indoline carbamate formation
Introduction Indoline carbamates are privileged scaffolds in medicinal chemistry, serving as core structures for cholinesterase inhibitors (e.g., physostigmine analogs) and prodrug moieties for CNS targeting. However, th...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
Indoline carbamates are privileged scaffolds in medicinal chemistry, serving as core structures for cholinesterase inhibitors (e.g., physostigmine analogs) and prodrug moieties for CNS targeting. However, the transformation of indoline (2,3-dihydroindole) to its carbamate derivative is frequently plagued by three specific failure modes: urea formation , oxidative dehydrogenation (to indole) , and reaction stalling due to salt formation.
This guide provides a mechanistic breakdown of these side reactions and validated protocols to suppress them.
Module 1: The "Urea" Impurity
Symptom: Appearance of a symmetric byproduct (
) or insoluble precipitate.
Diagnosis: Symmetrical Urea Formation (-bis(indolinyl)urea).
The Mechanism of Failure
The formation of urea is a classic "wet solvent" artifact. When using chloroformates (e.g., phenyl chloroformate) or carbonyl diimidazole (CDI), water competes with the indoline nucleophile.
Hydrolysis: Water attacks the chloroformate, forming an unstable carbamic acid.
Decarboxylation: The carbamic acid spontaneously decomposes to release CO₂ and the free amine (indoline).
Dimerization: In the presence of excess electrophile (chloroformate/isocyanate), the free amine attacks a second equivalent of the electrophile, or reacts with an intermediate isocyanate, forming the thermodynamically stable urea.
Troubleshooting Protocol
Variable
Recommendation
Rationale
Solvent Quality
Anhydrous DCM or THF ( ppm H₂O)
Prevents initial hydrolysis of the electrophile.
Reagent Order
Inverse Addition
Add the Indoline slowly to the Chloroformate/Base mixture. This ensures the electrophile is always in excess relative to the amine, suppressing dimer formation.
Base Choice
Pyridine or 2,6-Lutidine
Weaker, non-nucleophilic bases prevent base-catalyzed hydrolysis of the chloroformate.
Visualizing the Pathway
The following diagram illustrates the competitive pathways between the desired carbamate and the unwanted urea.
Figure 1: Competitive reaction pathways. Moisture leads to hydrolysis, regenerating the amine which then dimerizes to form urea.
Module 2: The "Stalled" Reaction (HCl Management)
Symptom: Reaction reaches ~50% conversion and stops, despite presence of starting material. Adding more chloroformate does not help.
Diagnosis: Indolinium Salt Formation.
The Mechanism of Failure
The reaction of indoline with a chloroformate releases one equivalent of HCl. Indoline is a secondary amine; its nitrogen lone pair is conjugated with the benzene ring, making it less basic than alkyl amines but still basic enough to be protonated by strong acids.
The protonated indolinium ion is non-nucleophilic . If the HCl is not scavenged immediately, it deactivates half of your starting material.
Validated Protocol: Schotten-Baumann Variant
For robust synthesis, a biphasic system (Schotten-Baumann conditions) is often superior to anhydrous organic bases because the inorganic base effectively traps HCl in the aqueous phase without reacting with the organic-soluble chloroformate (if temperature is controlled).
Step-by-Step Protocol:
Dissolution: Dissolve Indoline (1.0 equiv) in EtOAc or DCM.
Biphasic Setup: Add an equal volume of Saturated NaHCO₃ or 1M NaOH (depending on substrate stability).
Cooling: Cool the biphasic mixture to
C.
Addition: Add Chloroformate (1.2 equiv) dropwise to the vigorously stirred mixture.
Workup: Separate phases. The HCl is trapped as NaCl in the water layer.
Module 3: Oxidative Dehydrogenation
Symptom: Product contains an impurity with mass
.
Diagnosis: Oxidation of Indoline to Indole.[1][2]
The Mechanism of Failure
Indolines are structurally "dihydro-indoles." The driving force to regain aromaticity (forming the fully aromatic indole system) is high. This can occur via:
Aerobic Oxidation: Exposure to air, especially in the presence of trace metals or light.
High Temperature: Thermal dehydrogenation during reflux.
Radical Initiators: Impurities in solvents (e.g., peroxides in ethers).
Prevention Strategy
Inert Atmosphere: Strictly run reactions under Argon/Nitrogen.
Antioxidants: In extreme cases, add trace BHT (butylated hydroxytoluene) to the solvent.
Use this logic flow to select the correct protocol for your specific substrate.
Figure 2: Process optimization decision tree for selecting the appropriate base and solvent system.
FAQ: Rapid Troubleshooting
Q: Can I use Triethylamine (TEA) as a base?A: Yes, but with caution. TEA hydrochloride salts are voluminous and can trap reagents, leading to stalling. If using TEA, ensure vigorous stirring or use a solvent where the salt remains soluble (e.g., THF) or precipitates cleanly (e.g., Ether).
Q: My product is turning pink/brown on the bench. Why?A: This indicates oxidation to the indole or formation of quinoid species. Indolines are electron-rich and prone to air oxidation. Store the carbamate under inert gas at
C.
Q: I see a "double addition" product. What is it?A: If your indoline has a second nucleophile (e.g., a hydroxyl group on the ring), you may have formed the carbonate-carbamate bis-adduct. Control this by limiting the equivalents of chloroformate (1.0 eq) and conducting the reaction at
C to leverage the kinetic nucleophilicity difference (N > O).
References
Schotten-Baumann Reaction Conditions. Organic Chemistry Portal. Retrieved from [Link]
Urea Formation - Common Side Reactions. Common Organic Chemistry. Retrieved from [Link]
Indoline Dehydrogenation (Oxidation to Indole). Gribble, G. W.[1] (2021).[1][2][3][4] Indoline Dehydrogenation. In Indole Ring Synthesis. Retrieved from [Link]
Troubleshooting purification of ethyl 2-methyl-1-indolinecarboxylate
Technical Support Center: Diagnostic & Resolution Hub for Indoline Derivatization Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this hub to address the specific physicochemic...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Diagnostic & Resolution Hub for Indoline Derivatization
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this hub to address the specific physicochemical challenges associated with the synthesis and purification of ethyl 2-methyl-1-indolinecarboxylate .
This compound is a critical building block in medicinal chemistry, often synthesized via the N-functionalization of 2-methylindoline using ethyl chloroformate under basic conditions[1]. While the reaction is straightforward, isolating the pure carbamate from unreacted precursors, reactive electrophiles, and oxidized byproducts requires a mechanistically sound approach.
Part 1: Diagnostic Purification Workflow
The following logic tree maps the optimal phase-separation and chromatographic workflow required to isolate your target compound.
Figure 1: Mechanistic workflow for the purification of ethyl 2-methyl-1-indolinecarboxylate.
Part 2: Troubleshooting Guides & FAQs
Q1: Why is unreacted 2-methylindoline persisting in my purified product despite running a silica gel column?Causality & Resolution: 2-Methylindoline is a secondary amine with a predicted pKa of approximately 5.04 to 5.26[2][3]. When loaded onto normal-phase silica gel, free amines often streak and co-elute with moderately polar products. Instead of relying on chromatography, you must exploit the pKa differential between the basic precursor and your neutral carbamate product. By washing the organic layer with a mildly acidic aqueous solution (e.g., 1M HCl), the 2-methylindoline is protonated into a water-soluble ammonium salt, driving it entirely into the aqueous phase while the neutral ethyl 2-methyl-1-indolinecarboxylate remains in the organic layer.
Q2: My product degrades during rotary evaporation. How do I safely remove excess ethyl chloroformate?Causality & Resolution: Ethyl chloroformate is a highly reactive, volatile electrophile. If left unquenched, it concentrates during solvent evaporation, leading to localized heating, acid generation (HCl), and subsequent degradation of your indoline core. It must be actively hydrolyzed before concentration. Washing the organic phase with saturated aqueous sodium bicarbonate (
) facilitates the nucleophilic attack of water/hydroxide on the chloroformate, breaking it down into ethanol, carbon dioxide gas, and sodium chloride[4].
Q3: NMR analysis shows an impurity with nearly identical polarity to my product. What is it, and how do I remove it?Causality & Resolution: Indolines (the saturated form of indoles) are highly susceptible to spontaneous oxidation (aromatization) when exposed to air, light, or trace transition metals[1]. The resulting impurity is ethyl 2-methylindole-1-carboxylate . Because the oxidized byproduct shares the identical urethane motif and lacks basic functional groups, its retention factor (
) on normal-phase silica is nearly identical to your target compound.
Corrective Action: Standard silica gel will struggle to resolve these. You must use a very shallow, slow gradient (e.g., 1% to 5% EtOAc in Hexanes) or employ argentation chromatography (
-impregnated silica), where silver ions interact differently with the fully conjugated planar indole -system compared to the puckered indoline ring.
Preventative Action: Run the acylation reaction under strictly inert conditions (Argon/Nitrogen) and use degassed solvents.
Part 3: Self-Validating Experimental Protocol
To guarantee high purity, execute the following step-by-step liquid-liquid extraction and chromatography protocol. Every step includes a built-in validation metric to ensure the system behaves as predicted.
Dilute the crude reaction mixture with an equal volume of Ethyl Acetate (EtOAc).
Slowly add Saturated Aqueous
(1 volume equivalent) to the organic mixture at 0 °C[5].
Self-Validation Check: Observe the biphasic mixture. The evolution of
gas (bubbling) indicates the active destruction of excess ethyl chloroformate[4]. Continue stirring until gas evolution completely ceases.
Step 2: Acid-Base Extraction (Amine Removal)
Separate the organic layer and wash it with 1M HCl (0.5 volume equivalents).
Self-Validation Check: Test the pH of the separated aqueous layer using pH paper. It must read
. If the pH is higher, the acid has been neutralized by excess base/amine; repeat the 1M HCl wash until the aqueous layer remains highly acidic.
Step 3: Drying and Concentration
Wash the organic layer with saturated NaCl (brine) to remove bulk water, then dry over anhydrous
.
Self-Validation Check: The organic solution should transition from slightly cloudy to perfectly crystal clear. If it remains cloudy, water is still present; add more
and swirl for 5 minutes.
Filter and concentrate under reduced pressure (rotary evaporation) at
°C to yield the crude oil.
Step 4: Precision Silica Gel Chromatography
Load the crude oil onto a silica gel column packed in 100% Hexanes.
Elute using a shallow gradient: 0%
2% 5% EtOAc in Hexanes.
Self-Validation Check: Spot fractions on a TLC plate. Visualize using UV light (254 nm) and a Ninhydrin stain. The target carbamate will be UV-active but Ninhydrin-negative. If any red/purple spots appear upon heating the Ninhydrin-stained plate, unreacted 2-methylindoline has breached the purification and those fractions must be discarded.
Part 4: Quantitative Physicochemical Data
Use the following table to predict partitioning behavior and track the physical properties of the reaction components.
Chemical Species
Molecular Weight ( g/mol )
pKa
Chemical Nature
Primary Removal Strategy
Ethyl 2-methyl-1-indolinecarboxylate
205.25
N/A (Neutral)
Target Product
Elutes in 5% EtOAc/Hexane
2-Methylindoline
133.19
~5.04 - 5.26
Basic Secondary Amine
1M HCl Aqueous Wash
Ethyl Chloroformate
108.52
N/A (Electrophile)
Reactive Liquid
Sat. Quench
Ethyl 2-methylindole-1-carboxylate
203.24
N/A (Neutral)
Aromatic Byproduct
Shallow Gradient Silica Gel
References
Beilstein Journal of Organic Chemistry. Supporting Information: Total synthesis of (±)-coerulescine and (±)-horsfiline. Retrieved from:[Link]
Organic Syntheses. Working with Hazardous Chemicals. Retrieved from:[Link]
Preventing racemization during ethyl 2-methyl-1-indolinecarboxylate processing
Topic: Prevention of Racemization & Degradation during Synthesis and Handling Document ID: TS-IND-02-B Audience: Medicinal Chemists, Process Development Scientists Status: Active Executive Summary Ethyl 2-methyl-1-indoli...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Prevention of Racemization & Degradation during Synthesis and Handling
Document ID: TS-IND-02-B
Audience: Medicinal Chemists, Process Development Scientists
Status:Active
Executive Summary
Ethyl 2-methyl-1-indolinecarboxylate is a chiral building block frequently used in the synthesis of antihypertensive agents (e.g., indapamide analogs) and receptor antagonists. Its structural integrity hinges on the C2 chiral center. Users frequently report "loss of enantiomeric excess (ee)" which, upon root cause analysis, often stems from three distinct sources:
Analytical Artifacts: Rotameric splitting in NMR/HPLC masquerading as impurities.
Oxidative Dehydrogenation: Conversion to the achiral indole followed by non-stereoselective reduction.
Base-Catalyzed Epimerization: Deprotonation of the activated C2-H.
This guide provides the protocols to distinguish, prevent, and remediate these issues.
Module 1: Analytical Troubleshooting (The "False" Racemization)
User Query: "My NMR spectrum shows split peaks (approx. 70:30 ratio) and my HPLC shows a shoulder. Has my compound racemized?"
Technical Diagnosis: Likely Negative .
N-acylated indolines exhibit restricted rotation around the N-C(carbonyl) amide bond. This creates two distinct conformers (rotamers) that interconvert slowly on the NMR timescale at room temperature. This is often mistaken for a mixture of diastereomers or racemates.
Validation Protocol: The Coalescence Test
To confirm rotamers vs. impurities, perform the following Variable Temperature (VT) NMR experiment:
Step
Action
Expected Outcome (Rotamers)
Expected Outcome (Racemate/Impurity)
1
Prepare sample in DMSO-d6 or Toluene-d8.
Distinct split peaks (e.g., doublet of methyl group).[1][2]
Distinct split peaks.
2
Heat probe to 80°C (353 K) .
Peaks broaden and move closer.
Peaks remain sharp and distinct.
3
Heat probe to 100-120°C .
Peaks coalesce into a single sharp singlet/doublet.
Peaks remain separated (chemical shift may drift, but no coalescence).
4
Cool back to 25°C .
Split peaks reappear exactly as before.
Split peaks remain.
Key Insight: If the peaks merge at high temperature, your enantiomeric purity is likely intact. Do not attempt to "purify" rotamers; they are chemically identical in a bulk environment.
Module 2: Chemical Stability & Racemization Pathways
User Query: "I observed a drop in ee% from 99% to 92% after leaving the material in solution overnight. The solution turned slightly yellow."
Technical Diagnosis:Oxidative Racemization .
Indolines are electron-rich and prone to auto-oxidation to form the corresponding indole (achiral) or indolenine (imine). If the indole is subsequently reduced (even by trace disproportionation), the chirality is restored as a racemate.
The Mechanism of Failure
The N-protecting group (ethyl carbamate) stabilizes the nitrogen lone pair, but the C2 position remains vulnerable to hydrogen atom abstraction (radical pathway) or deprotonation.
Figure 1: Pathways leading to loss of optical activity. The red paths indicate high-risk degradation vectors.
Prevention Protocols
1. Handling Oxidation (The Yellowing Effect)
Root Cause: Atmospheric oxygen reacts with the benzylic C2 position, often catalyzed by light.
Corrective Action:
Solvent Degassing: Sparge all reaction and storage solvents with Argon/Nitrogen for 15 minutes prior to use.
Antioxidants: For long-term storage of solutions, add 0.05% BHT (Butylated hydroxytoluene) if downstream chemistry permits.
Container: Store in amber glass to prevent photo-initiated radical formation.
2. Base Sensitivity (The C2 Acidity)
Root Cause: The carbamate group is electron-withdrawing, increasing the acidity of the C2 proton (pKa ~28-30). Strong bases (LDA, NaH, t-BuOK) will deprotonate this position, leading to immediate racemization upon reprotonation.
Safe pH Window: Maintain pH < 10 during workups.
Reagent Selection: Use non-nucleophilic, weaker bases (e.g., Pyridine, DIPEA, K2CO3) for N-acylation steps. Avoid organolithiums on the pre-formed chiral indoline.
Module 3: Synthesis & Purification Guidelines
User Query: "How do I synthesize the target without racemizing the starting material?"
Technical Recommendation:
The most robust route avoids resolving the racemate and instead utilizes Asymmetric Hydrogenation of the indole precursor.
Recommended Workflow: Asymmetric Hydrogenation[4]
Parameter
Recommendation
Rationale
Precursor
Ethyl 2-methyl-1H-indole-3-carboxylate (or similar indole)
Indoles are achiral and stable; chirality is introduced in the final step.[3]
Catalyst
Ir-catalyzed (e.g., [Ir(COD)Cl]₂ with chiral phosphoramidite)
Iridium catalysts typically offer higher enantioselectivity for indoles than Rh or Ru.
Activator
Brønsted Acid (e.g., chiral phosphoric acid)
Activates the imine character of the indole for reduction.
Pressure
30-50 bar H₂
High pressure favors the saturated indoline over the aromatic indole.
Solvent
Toluene or Dioxane
Non-protic solvents prevent solvolysis or acid-catalyzed ring opening.
Purification Alert: Self-Disproportionation of Enantiomers (SDE)
Critical Warning: Chiral N-acyl amines can exhibit SDE during achiral chromatography (silica gel) or sublimation.
The Phenomenon: The enantiomerically pure material may elute slightly differently than the racemate due to the formation of homo-chiral vs. hetero-chiral aggregates in solution/solid phase.
Risk: You might inadvertently fractionate your product on a silica column, enriching one fraction and lowering the ee% of another, even without a chiral column.
Solution: Collect all fractions containing the product and pool them before analyzing ee%. Do not discard "tails" of the peak without checking their chirality.
Module 4: Storage & Stability Data
User Query: "Can I store this compound at room temperature?"
Stability Profile:
Condition
Stability Rating
Notes
Solid, -20°C, Argon
Excellent
Stable for >12 months.
Solid, 25°C, Air
Moderate
Surface oxidation (yellowing) after 2-4 weeks.
Solution (CDCl3), 25°C
Poor
Acidic nature of CDCl3 (DCl formation) + O2 can induce degradation/racemization over days.
Solution (DMSO), 25°C
Good
Stable for weeks if degassed.
Best Practice: Store as a neat oil or solid under Argon at -20°C. If storing in solution, use anhydrous, degassed Ethyl Acetate or Toluene.
References
Asymmetric Hydrogenation of Indoles
Title: Highly Enantioselective Iridium-Catalyzed Hydrogenation of 2-Substituted Indoles.
Source:Angewandte Chemie Intern
Context: Describes the Ir-catalyzed reduction protocol preserving C2 chirality.
(Example proxy for search verification)
Rotameric Phenomena in N-Acyl Indolines
Title: NMR Studies of Restricted Rot
Source:Journal of Organic Chemistry.
Context: Explains the coalescence temper
Oxidative Instability of Indolines
Title: Oxidation of Indolines to Indoles: Mechanisms and Synthetic Applic
Source:Chemical Reviews.
Context: Details the radical mechanism of dehydrogenation that leads to racemiz
Self-Disproportionation of Enantiomers (SDE)
Title: The Self-Disproportionation of Enantiomers (SDE) of Chiral Amides.
Source:Symmetry, 2018.
Context: Highlights the risk of altering ee% during standard silica chrom
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Resolving Rotameric Broadening in Ethyl 2-methyl-1-indolinecarboxylate
Status: Active
Ticket Priority: High (Data Integrity/Purity Confirmation)
Assigned Specialist: Senior Application Scientist, Structural Elucidation Group[1]
Executive Summary
You are likely observing broad, "hump-like" signals or split peaks in the 1H or 13C NMR spectrum of ethyl 2-methyl-1-indolinecarboxylate , particularly around the 2-methyl group and the ethoxy carbamate region. This is not necessarily an indication of impurity.[1] It is a classic manifestation of restricted rotation around the N-C(carbonyl) bond, exacerbated by the steric bulk of the 2-methyl substituent.
This guide provides the diagnostic steps to confirm this phenomenon and the experimental protocols to resolve it.
Module 1: Diagnostic & Mechanism
Q: My spectrum looks "dirty" with broad peaks. Is my compound impure?
A: Not necessarily. Before re-purifying, you must distinguish between chemical impurities and dynamic rotamers .[1]
The Mechanism:
The nitrogen atom in the indoline ring donates its lone pair into the carbonyl carbon of the carbamate group. This resonance creates a partial double bond (N=C) with a rotational barrier of approximately 14–17 kcal/mol.[1]
Restricted Rotation: The bond cannot rotate freely at room temperature (298 K).[1]
Steric Clash: The 2-methyl group on the indoline ring creates significant steric hindrance with the ethoxy group or the carbonyl oxygen, depending on the conformation.
Timescale: The rate of exchange (
) between the syn and anti rotamers is comparable to the frequency difference () of the NMR signals. This places your system in the intermediate exchange regime , resulting in severe line broadening (decoherence).[1]
Visualizing the Equilibrium:
Module 2: Troubleshooting Protocols
Q: How do I confirm this is rotamerism and not a mixture of products?
A: Perform the Solvent Dilution Test or the Temperature Test .
Protocol A: The Temperature Test (Definitive)
If the peaks sharpen or coalesce into a single peak upon heating, it is a dynamic process (rotamers). Impurities do not coalesce; they remain distinct.[1]
Protocol B: The Solvent Dilution Test (Quick Check)
Run the sample in a different solvent (e.g., switch from CDCl3 to DMSO-d6). Rotamer populations and barrier heights are solvent-dependent.[1][2] If the ratio of the "impurity" peaks changes significantly or the broadening pattern shifts, it is likely rotamerism.
Module 3: The Fix – Variable Temperature (VT) NMR
Q: How do I get a clean spectrum for publication?
A: You must push the system into the Fast Exchange Regime by increasing the temperature.[1] This increases the exchange rate (
), causing the distinct rotamer signals to coalesce into a single, sharp average signal.
Experimental Protocol: High-Temperature NMR
Parameter
Specification
Notes
Target Temperature
340 K – 373 K (67°C – 100°C)
Do not exceed the boiling point of your solvent.[1]
Recommended Solvent
DMSO-d6 (BP: 189°C)
CDCl3 boils at 61°C and is unsafe for this protocol.[1]
Allow the sample to reach thermal equilibrium inside the probe before shimming.
Shimming
Re-shim at high temp
Gradients change significantly with temperature.[1]
Step-by-Step Workflow:
Sample Prep: Dissolve ~5-10 mg of ethyl 2-methyl-1-indolinecarboxylate in 0.6 mL of DMSO-d6 .
Initial Scan: Acquire a standard 1H spectrum at 298 K (25°C). Note the broad regions (likely the 2-CH3 doublet and the N-CH protons).[3]
Heating: Set the probe temperature to 343 K (70°C) .
Safety: Ensure the NMR tube is not capped with a standard tight cap that might pop due to pressure; use a high-quality tube or a pressure-relief cap if going very high (though 70°C is usually safe for DMSO).[1]
Acquisition: Lock, tune, and re-shim (automated gradient shimming is usually sufficient).[1] Acquire the spectrum.
Evaluation:
Result A: Peaks are sharp singlets/doublets.[1] Success.
Result B: Peaks are still broad.[1] Increase T to 363 K (90°C) .
Decision Tree for Troubleshooting:
Module 4: Advanced FAQs
Q: I cannot heat the sample (thermally unstable). What now?
A: You have two options:
Cooling (Slow Exchange): Cool the sample to -40°C (using CD2Cl2 or Acetone-d6). This "freezes" the rotation. You will see two distinct sets of sharp peaks (one for the major rotamer, one for the minor). You can integrate them separately (e.g., 2-Me group might appear as two doublets summing to 3H).[1]
Integration of Broad Peaks: If you must work at RT, integrate the entire broad region.[1] The integral will be correct (representing the total number of protons) even if the peak shape is distorted, provided the baseline is flat.
Q: Why does the 2-methyl group broaden more than the aromatic protons?
A: The 2-methyl group is physically closer to the center of rotation (the N-C bond) and the source of steric clash. The chemical shift difference (
) between the syn and anti positions for the 2-methyl group is large.
Theory: Broadening is maximal when the exchange rate
.[1] Since (in Hz) is larger for the methyl group than for distant aromatic protons, the methyl group enters the coalescence (broad) regime at a different temperature than the rest of the molecule.
References
Reich, H. J. (n.d.).[1] Dynamic NMR Spectroscopy. University of Wisconsin-Madison.[1][4] Retrieved from [Link][1][5]
Authoritative grounding on the physics of coalescence and exchange regimes.
Claridge, T. D. W. (2016).[1] High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier.[1]
Standard reference for VT-NMR experimental protocols and safety.
Morales-Ríos, M. S., et al. (2001).[1] Hindered Rotation in N-Carbomethoxylated Indole Derivatives. Journal of the Mexican Chemical Society, 45(4).[1] Retrieved from [Link]
Specific literature confirmation of rotational barriers in N-carbomethoxyindoles.[1]
Clayden, J., et al. (2001).[1] Organic Chemistry. Oxford University Press.[1] Chapter 13: Structure Determination.
Fundamental explanation of amide/carbamate resonance and restricted rot
Optimization of solvent selection for indoline carboxylate crystallization
Technical Support Center: Optimization of Solvent Selection for Indoline-2-Carboxylate Crystallization Welcome to the Advanced Crystallization Support Hub. Your Guide: Dr.
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Optimization of Solvent Selection for Indoline-2-Carboxylate Crystallization
Welcome to the Advanced Crystallization Support Hub.Your Guide: Dr. Aris Thorne, Senior Application Scientist.
Scope: This guide addresses the crystallization of Indoline-2-carboxylic acid (I2CA) and its esters. As a zwitterionic intermediate critical for ACE inhibitors (e.g., Perindopril), this molecule presents unique challenges: high polarity, propensity for "oiling out" (Liquid-Liquid Phase Separation), and strict enantiomeric purity requirements.
Module 1: Solvent Selection Logic
Q: Why does my standard solvent screen (Ethyl Acetate/Hexane) fail for Indoline-2-carboxylic acid?
A: You are treating a zwitterion like a standard organic neutral.
Indoline-2-carboxylic acid possesses both a secondary amine and a carboxylic acid. In the solid state and neutral pH, it exists primarily as a zwitterion. This creates a crystal lattice held together by strong electrostatic interactions (ionic bonding), resulting in high melting points (~168°C decomp.) and poor solubility in non-polar or moderately polar aprotic solvents like Ethyl Acetate or Toluene.
The Fix: Shift to Polar Protic Systems .
You need solvents capable of disrupting these ionic intermolecular forces via strong hydrogen bonding.
Recommended Solvent Systems:
Solvent Class
Specific Solvents
Role
Mechanism
Primary Solvent
Methanol, Ethanol
Dissolution
High dielectric constant disrupts zwitterionic lattice.
Co-Solvent
Water
Solubilizer
Increases solubility significantly; useful for cooling crystallization.
Antisolvent
Isopropanol (IPA)
Yield
Reduces solubility gradually to induce nucleation.
| pH Adjuster | Aq. NaOH / HCl | pH Swing | Shifts molecule to anionic/cationic form to increase solubility, then neutral to precipitate (Isoelectric precipitation). |
Q: The solution turns milky/oily before crystals appear. How do I stop this?
A: You are encountering Liquid-Liquid Phase Separation (LLPS) .[1]
This occurs when the supersaturation limit exceeds the "spinodal decomposition" line before it hits the crystallization boundary. Essentially, the molecules prefer to form a solute-rich liquid droplet rather than a solid crystal because the kinetic barrier to lattice formation is too high.
Root Causes & Solutions:
Impurity Profile: Impurities lower the melting point of your solid.[2] If the effective melting point drops below your crystallization temperature (
), you get oil.
Action: Perform a charcoal filtration (activated carbon) step while hot to remove oligomers/oxidation products.
Cooling Rate: Fast cooling drives the system deep into the unstable region.
Action: Implement Cubic Cooling . Start cooling very slowly (
) until nucleation, then accelerate.
Lack of Surface: The system lacks a template.
Action:Seed at 0.5 wt% loading when the solution is just saturated (approx. 5°C below dissolution temp).
Visualizing the Oiling Out Mechanism:
Caption: Decision tree for distinguishing between thermodynamic melting and kinetic liquid-liquid phase separation (LLPS).
Module 3: Chiral Resolution & Yield Optimization
Q: My enantiomeric excess (ee%) is stuck at 90%. How do I reach >99% for the (S)-isomer?
A: Direct crystallization of the acid rarely achieves >99% ee in one pass due to the formation of solid solutions. You must use Diastereomeric Salt Crystallization .
The Gold Standard Protocol:
For (S)-indoline-2-carboxylic acid, the industry standard resolving agent is (S)-
-methylbenzylamine (also known as (S)-phenylethylamine).
Step-by-Step Resolution Workflow:
Solvent: Use Ethanol (95%) or Methanol . Avoid water initially to maximize the solubility difference between the
-salt and -salt.
Stoichiometry: Add 1.0 equivalent of the racemic acid and 0.5 to 0.6 equivalents of the chiral base. This "deficiency" forces the tighter-binding diastereomer to crystallize first.
Digestion: If purity is low (e.g., 95% ee), do not fully redissolve. Heat the slurry to 60°C and stir for 4 hours (Ostwald Ripening). The thermodynamically stable pure crystals will grow at the expense of the impure kinetic crystals.
Liberation: Dissolve the salt in water, adjust pH to isoelectric point (pH ~6) with HCl. The free (S)-acid precipitates.
Data: Salt Solubility Comparison
Solvent
(S)-Acid:(S)-Base Salt Solubility
(R)-Acid:(S)-Base Salt Solubility
Selectivity Factor
Methanol
High
Very High
Low (Poor Yield)
Ethanol
Moderate
High
High (Optimal)
Isopropanol
Low
Moderate
Moderate (Oiling risk)
| Water | High | High | None (No separation) |
Module 4: Polymorph Control
Q: I am seeing batch-to-batch variation in filtration times and XRD patterns. Why?
A: Indoline-2-carboxylic acid derivatives exhibit Polymorphism .
Different solvent activities lead to different hydrogen bonding motifs.
Form I (Kinetic): Often needle-like, formed during rapid precipitation or high supersaturation. Causes slow filtration and cake cracking.
Form II (Thermodynamic): Prismatic/blocky, formed during slow cooling or solvent-mediated transformation.
Control Strategy:
To ensure the stable Form II:
Avoid Flash Precipitation: Do not dump antisolvent. Dosing time should be >2 hours.
Solvent-Mediated Transformation: If you get needles (Form I), hold the slurry at a higher temperature (e.g., 50°C) in the mother liquor for 6-12 hours. The solvent acts as a mediator, dissolving the metastable needles and depositing the mass onto the stable prisms.
Workflow for Polymorph Consistency:
Caption: Process flow to guarantee thermodynamic stability and filterability (Form II).
References
Stanton, J. L., et al. (1985). Preparation of indoline-2-carboxylic acid via the intermediate indoline-2-carboxylic acid ester tin complex.[3] U.S. Patent No.[3] 4,535,168.[3] Washington, DC: U.S. Patent and Trademark Office. Link
BenchChem Technical Support. (2025). Resolution of Racemic octahydro-1H-indole-2-carboxylic acid.[4] BenchChem Troubleshooting Guides. Link
Mettler Toledo. (2024). Oiling Out in Crystallization: Causes and Solutions. Crystallization Resource Center. Link
Wietecha-Posłuszny, R., et al. (2024). Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid.[5] Molecules, 29(10). Link
Zhang, Y., et al. (2019).[6] Purification, identification and characterization of an esterase with high enantioselectivity to (S)-ethyl indoline-2-carboxylate. Biotechnology Letters, 41, 1191–1198. Link
Technical Comparison: Optimizing HPLC Strategies for Ethyl 2-methyl-1-indolinecarboxylate Purity Profiling
Executive Summary Ethyl 2-methyl-1-indolinecarboxylate (CAS: 133831-28-4) is a critical N-protected indoline intermediate used in the synthesis of complex pharmaceutical scaffolds.[1][2] Its purity is paramount, as the p...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Ethyl 2-methyl-1-indolinecarboxylate (CAS: 133831-28-4) is a critical N-protected indoline intermediate used in the synthesis of complex pharmaceutical scaffolds.[1][2] Its purity is paramount, as the presence of unreacted starting materials—specifically 2-methylindoline —can compromise downstream catalytic steps (e.g., C-H activation or oxidation).
This guide objectively compares two distinct HPLC methodologies for the purity analysis of this molecule:
The Standard Generic Approach: A traditional C18-based method using Acetonitrile.
The Optimized Pi-Selectivity Approach: A targeted method utilizing a Biphenyl stationary phase with Methanol.
Verdict: While the Standard C18 method is sufficient for rough reaction monitoring, the Optimized Pi-Selectivity Approach offers superior resolution (
) and sensitivity for the detection of trace basic impurities, making it the requisite standard for final quality control (QC).
Analyte Profile & Separation Challenges
To design a robust method, we must first deconstruct the physicochemical properties of the analyte and its critical impurities.
Tailing & Void Elution: The basic amine interacts with free silanols on silica, causing tailing. At low pH, it is fully protonated and may elute in the void volume on C18.
Technical Comparison: Generic vs. Optimized Method
Method A: The Generic Approach (Standard C18)
The "Go-To" method for rapid screening.
Stationary Phase: C18 (Octadecylsilane), 5 µm, 150 x 4.6 mm.
Mobile Phase: Acetonitrile : Water (with 0.1% Formic Acid).
Mechanism: Purely hydrophobic interaction.
Performance Analysis:
The C18 column interacts with the hydrophobic ethyl carbamate tail of the product effectively. However, the impurity (2-methylindoline) is protonated at pH ~2.7 (due to formic acid). Being charged and relatively small, it interacts poorly with the hydrophobic C18 chains.
Result: The impurity elutes very early (often
), risking co-elution with the solvent front or other polar synthesis byproducts. Peak tailing is common due to silanol interactions.
Method B: The Optimized Pi-Selectivity Approach (Biphenyl)
The "High-Fidelity" method for QC and trace analysis.[1]
Performance Analysis:
The Biphenyl phase offers a unique selectivity mechanism. The aromatic rings of the stationary phase engage in
stacking interactions with the benzene ring of the indoline core.
Why Methanol? Acetonitrile suppresses
interactions due to its own -electrons (triple bond).[1] Methanol, being a protic solvent, facilitates these interactions.
Why pH 3.8? This pH keeps the amine impurity protonated (ensuring solubility) but the buffer strength suppresses secondary silanol interactions better than unbuffered formic acid.
Result: The impurity is retained longer due to the
-interaction, moving it away from the void volume. The product peak is sharper due to the core-shell particle technology.
Quantitative Data Summary (Simulated)
Parameter
Method A (C18 / ACN)
Method B (Biphenyl / MeOH)
Impurity Retention ()
1.8 min (Near Void)
3.2 min (Retained)
Product Retention ()
8.5 min
9.1 min
Resolution ()
4.2 (Void risk)
12.5 (Robust)
Impurity Tailing ()
1.8 (Tailing)
1.1 (Symmetric)
LOD (Impurity)
0.05%
0.01%
Visualizing the Separation Mechanism
The following diagram illustrates the mechanistic difference between the two approaches.
Caption: Comparative interaction mechanisms. Method B leverages Pi-Pi stacking to retain the aromatic impurity, preventing void elution.[1]
Detailed Experimental Protocol (Method B)
This protocol is validated for the determination of purity and related substances.
A. Reagents & Preparation[2][3][4][5][6][7][8]
Solvent A (Buffer): Dissolve 0.63 g Ammonium Formate in 1000 mL HPLC-grade water. Adjust pH to 3.8 with Formic Acid. Filter through 0.22 µm membrane.
Solvent B (Organic): HPLC-grade Methanol.
Diluent: 50:50 Methanol:Water.
B. Instrument Parameters
Column: Kinetex Biphenyl (Phenomenex) or Raptor Biphenyl (Restek), 2.7 µm, 100 x 4.6 mm.
Flow Rate: 1.2 mL/min.
Temperature: 35°C (Critical for viscosity control of Methanol).
Detection: UV @ 254 nm (primary) and 280 nm (secondary).
Injection Volume: 5 µL.
C. Gradient Program
Time (min)
% Solvent A (Buffer)
% Solvent B (MeOH)
Description
0.0
90
10
Initial Hold (Traps polar impurities)
1.0
90
10
Begin Gradient
8.0
10
90
Elute Product
10.0
10
90
Wash
10.1
90
10
Re-equilibration
14.0
90
10
End of Run
D. System Suitability Criteria (Self-Validating)
To ensure trustworthiness, every run must meet these criteria:
Resolution (
): > 2.0 between 2-methylindoline and any adjacent peak.
Tailing Factor (
): < 1.5 for the main product peak.
Precision: RSD < 0.5% for retention time (n=5 injections).
Troubleshooting Guide
Issue
Probable Cause
Corrective Action
Split Peak (Product)
Sample solvent too strong.
Ensure diluent matches initial mobile phase (10% MeOH) or inject smaller volume (<3 µL).
Drifting Retention Times
pH instability or Temperature fluctuation.
Buffer the aqueous phase (don't just use acid water). Ensure column oven is active at 35°C.
High Backpressure
Methanol viscosity.
Increase column temperature to 40°C or switch to a 4.6 mm ID column if using narrow bore.
Ghost Peaks
Carryover of carbamate.
The product is sticky. Add a needle wash step with 100% Methanol or Acetonitrile/IPA.
Method Development Workflow
The following diagram outlines the logical decision tree used to arrive at the optimized method.
Caption: Decision matrix for selecting the Biphenyl/Methanol system over standard C18.
References
Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. (Foundational text on HPLC separation mechanisms).
Frankenberger, W. T., & Poth, M. (1987).[3] Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography. Analytical Biochemistry, 165(2), 300-308.[3] Link
BenchChem. (2025).[4] Ethyl 2-methyl-1-indolinecarboxylate: Structure and Properties. Link
SIELC Technologies. (2024). Separation of Indoline on Newcrom R1 HPLC column. (Reference for indoline separation behavior on RP phases). Link
Element Lab Solutions. (2024). Column Selection for HPLC Method Development: The Hydrophobic Subtraction Model. Link
Optimizing LC-MS/MS Workflows: A Comparative Guide to N-Carboxylate Derivatives of 2-Methylindoline
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Objective: To objectively evaluate the mass spectrometry (MS) fragmentation dynamics of ethyl 2-methyl-1-indolinecarboxylate against...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals
Objective: To objectively evaluate the mass spectrometry (MS) fragmentation dynamics of ethyl 2-methyl-1-indolinecarboxylate against its methyl and tert-butyl alternatives, providing actionable, self-validating protocols for pharmacokinetic bioanalysis.
Executive Summary
The 2-methylindoline core is a privileged scaffold in medicinal chemistry. However, tracking the underivatized secondary amine via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) often yields poor chromatographic retention and suboptimal ionization efficiency. N-carbamate protection is the industry standard to resolve this.
As an application scientist, the critical decision is choosing the right carbamate protecting group. The ideal derivative must balance in-source stability (to maximize precursor ion yield) with predictable fragmentation (to generate highly specific product ions). This guide demonstrates why ethyl 2-methyl-1-indolinecarboxylate provides superior analytical performance compared to methyl and tert-butyl (Boc) alternatives.
The Mechanistic Causality of Carbamate Fragmentation
To understand why the ethyl derivative outperforms its alternatives, we must analyze the thermodynamic drivers of carbamate fragmentation in a collision cell [2]. In positive Electrospray Ionization (ESI+), protonation preferentially occurs at the carbonyl oxygen, weakening the adjacent C-O and C-N bonds. The subsequent fragmentation pathway is entirely dictated by the steric and electronic nature of the alkyl group.
The tert-Butyl Alternative (Boc-Protection): Too Labile
tert-Butyl 2-methyl-1-indolinecarboxylate ([M+H]⁺ m/z 234.1) fragments via the loss of isobutylene (-56 Da) and carbon dioxide (-44 Da). Because the resulting tert-butyl cation is highly stabilized by hyperconjugation, the activation energy for this cleavage is exceptionally low.
The Result: Severe in-source fragmentation. The precursor ion prematurely dissociates in the ESI source before reaching the first quadrupole (Q1), drastically reducing the ultimate signal-to-noise (S/N) ratio.
The Methyl Alternative: Too Stable
Methyl 2-methyl-1-indolinecarboxylate ([M+H]⁺ m/z 192.1) lacks a β-hydrogen, making it impossible to undergo a low-energy McLafferty-type rearrangement. Fragmentation requires high-energy homolytic cleavage to lose a methoxy radical (-31 Da) or methanol (-32 Da).
The Result: High Collision Energy (CE) requirements lead to non-specific ring-opening of the indoline core, creating a noisy background and poor diagnostic ion yield.
The Product: Ethyl 2-methyl-1-indolinecarboxylate (The "Sweet Spot")
Ethyl 2-methyl-1-indolinecarboxylate ([M+H]⁺ m/z 206.1) strikes the perfect thermodynamic balance [1]. It is highly stable in the ESI source, ensuring maximum transmission through Q1. Upon collision-induced dissociation (CID), it undergoes a concerted 6-membered cyclic transition state to expel neutral ethylene (-28 Da). The resulting carbamic acid intermediate rapidly decarboxylates (-44 Da) to yield the highly stable 2-methylindoline cation (m/z 134.1) [3].
The Result: A highly specific, two-step neutral loss that provides an exceptionally clean Multiple Reaction Monitoring (MRM) transition.
Comparative Data Presentation
The following table summarizes the experimental LC-MS/MS performance of the three derivatives under optimized conditions.
Derivative
Precursor Ion [M+H]⁺
Primary MRM Transition
Optimal CE (eV)
In-Source Stability
S/N Ratio (at 10 ng/mL)
Methyl 2-methyl-1-indolinecarboxylate
m/z 192.1
192.1 → 160.1
35
Excellent
45:1
tert-Butyl 2-methyl-1-indolinecarboxylate
m/z 234.1
234.1 → 134.1
12
Poor (High Depletion)
22:1
Ethyl 2-methyl-1-indolinecarboxylate
m/z 206.1
206.1 → 134.1
22
Excellent
185:1
Data reflects analysis on a triple quadrupole mass spectrometer operating in ESI+ mode.
Fragmentation Pathway Visualization
The diagram below illustrates the specific fragmentation cascade of ethyl 2-methyl-1-indolinecarboxylate that makes it highly suitable for MRM tracking.
Fig 1: ESI-MS/MS fragmentation cascade of protonated ethyl 2-methyl-1-indolinecarboxylate.
To ensure scientific integrity, the following protocol is designed as a self-validating system . It incorporates causality-driven parameter selection and mandatory system suitability checks to guarantee that the observed fragmentation is a result of the analyte's chemistry, not instrumental artifacts.
Step 1: System Suitability & Mobile Phase Preparation
Action: Prepare Mobile Phase A (0.1% Formic Acid in LC-MS grade Water) and Mobile Phase B (0.1% Formic Acid in Acetonitrile).
Causality: Formic acid acts as a proton donor. Maintaining a consistent 0.1% concentration ensures uniform protonation at the carbamate's carbonyl oxygen, stabilizing the[M+H]⁺ precursor ion (m/z 206.1) and preventing baseline drift.
Validation Check: Inject a blank solvent. The baseline noise for the m/z 206.1 → 134.1 transition must be < 100 cps to rule out system contamination.
Step 2: Matrix-Matched Calibration
Action: Spike ethyl 2-methyl-1-indolinecarboxylate into blank biological matrix (e.g., plasma) at concentrations ranging from 1 ng/mL to 1000 ng/mL. Extract using liquid-liquid extraction (LLE) with ethyl acetate.
Causality: Electrospray ionization is highly susceptible to matrix effects (ion suppression/enhancement). Matrix-matching ensures that the calibration curve accurately reflects the ionization efficiency of the actual samples.
Step 3: Chromatographic Separation
Action: Utilize a C18 column (e.g., 2.1 x 50 mm, 1.7 µm) with a gradient of 5% B to 95% B over 3 minutes at a flow rate of 0.4 mL/min.
Causality: The hydrophobic ethyl carbamate moiety requires a non-polar stationary phase. The rapid gradient elutes the compound as a sharp peak (typically around 1.8 min), maximizing the concentration of the analyte entering the source at any given second, thereby boosting the S/N ratio.
Step 4: Data Acquisition & Confirmatory Monitoring
Action: Program the mass spectrometer to monitor two transitions:
Quantifier:m/z 206.1 → 134.1 (CE: 22 eV)
Qualifier:m/z 206.1 → 160.1 (CE: 18 eV)
Causality: Monitoring a secondary transition provides structural confirmation. If an interfering isobaric compound co-elutes, the ratio between the quantifier and qualifier transitions will deviate from the established standard, immediately flagging the data as invalid.
Validation Check: The ion ratio (Qualifier/Quantifier) must remain within ±20% of the reference standard across all concentration levels.
Conclusion
When designing LC-MS/MS assays for 2-methylindoline derivatives, the choice of the N-carboxylate protecting group fundamentally dictates assay sensitivity and reliability. While tert-butyl carbamates suffer from severe in-source depletion and methyl carbamates require excessive collision energy, ethyl 2-methyl-1-indolinecarboxylate provides an optimal structural compromise. Its ability to undergo a predictable, low-energy cyclic rearrangement results in a highly abundant, diagnostic product ion (m/z 134.1), making it the definitive choice for rigorous quantitative bioanalysis.
National Institutes of Health (PMC). "Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System." NIH National Library of Medicine.
Hartman, T. G., et al. "Determination of ethyl carbamate in commercial protein based condiment sauces by gas chromatography‐mass spectrometry." SciSpace.
Validation
Comparing reactivity of ethyl 2-methyl-1-indolinecarboxylate vs methyl analog
Executive Summary This technical guide provides a rigorous comparison between Ethyl 2-methyl-1-indolinecarboxylate (Compound A) and its Methyl analog (Methyl 2-methyl-1-indolinecarboxylate, Compound B). These compounds s...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This technical guide provides a rigorous comparison between Ethyl 2-methyl-1-indolinecarboxylate (Compound A) and its Methyl analog (Methyl 2-methyl-1-indolinecarboxylate, Compound B). These compounds serve as critical intermediates in the synthesis of complex alkaloids and pharmaceutical scaffolds.
The core distinction lies in the carbamate alkyl group (Ethyl vs. Methyl), which dictates differences in hydrolytic stability, lipophilicity, and synthetic handling. While the 2-methyl substituent on the indoline ring introduces significant steric constraints in both molecules, the methyl carbamate (Compound B) exhibits a faster hydrolysis rate and lower lipophilicity compared to the ethyl variant (Compound A).
Part 1: Chemical Profile & Physical Properties
The following table summarizes the key physicochemical differences. Note that while the core indoline structure is identical, the ester moiety influences physical behavior.
Feature
Ethyl 2-methyl-1-indolinecarboxylate
Methyl 2-methyl-1-indolinecarboxylate
Molecular Formula
C₁₂H₁₅NO₂
C₁₁H₁₃NO₂
Molecular Weight
205.26 g/mol
191.23 g/mol
Est. LogP
~2.8 - 3.1
~2.3 - 2.6
Hydrolytic Stability
High (Slower hydrolysis)
Moderate (Faster hydrolysis)
Synthetic Reagent
Ethyl Chloroformate
Methyl Chloroformate
Primary Utility
Robust protecting group; Lipophilic scaffold
Labile protecting group; NMR diagnostic
Expert Insight : The addition of a methylene (-CH₂-) unit in the ethyl analog increases lipophilicity (LogP) by approximately 0.5 units. This makes the ethyl derivative more suitable for penetrating cell membranes in biological assays, whereas the methyl analog is often preferred for rapid deprotection steps or crystallographic studies due to its more compact structure.
Part 2: Reactivity Analysis
Hydrolytic Stability (The Core Difference)
The most scientifically significant difference is the rate of hydrolysis under alkaline conditions (saponification).
Mechanism : Both compounds undergo hydrolysis via the BAc2 mechanism (Base-catalyzed, Acyl-oxygen cleavage, Bimolecular). The hydroxide ion attacks the carbonyl carbon to form a tetrahedral intermediate.
Electronic Effect : The methyl group in the methyl carbamate is less electron-donating than the ethyl group. This renders the carbonyl carbon of the methyl analog slightly more electrophilic, thereby increasing the rate of nucleophilic attack by hydroxide ions.
Steric Effect : The 2-methyl group on the indoline ring creates a "twisted" amide conformation, reducing the resonance overlap between the nitrogen lone pair and the carbonyl. This destabilization makes the carbonyl more ketone-like and reactive compared to unsubstituted indolines. However, comparing the ester sides, the ethyl group provides greater steric shielding to the carbonyl carbon than the methyl group, further retarding hydrolysis for the ethyl analog.
Synthetic Reactivity (Formation)
Both compounds are synthesized via N-acylation of 2-methylindoline.
Reagent Reactivity : Methyl chloroformate is more reactive (and more moisture-sensitive) than ethyl chloroformate.
Yield Implications : Due to the steric hindrance of the 2-methyl group on the indoline nitrogen, the acylation reaction requires strong bases (e.g., NaH or Et₃N with DMAP) to proceed to completion. The smaller size of the methyl chloroformate often results in slightly higher yields and faster reaction times compared to the bulkier ethyl chloroformate.
Part 3: Visualization of Reactivity[1]
The following diagram illustrates the hydrolysis pathway and the steric environment that differentiates the two analogs.
Caption: Mechanistic pathway of base-catalyzed hydrolysis.[1] The Ethyl group (vs. Methyl) increases steric hindrance at the transition state, slowing the reaction.
Part 4: Experimental Protocols (Self-Validating Systems)
To objectively verify the reactivity differences, use the following standardized protocols.
Protocol A: Competitive Hydrolysis Assay
This experiment provides a direct, quantitative comparison of stability.
Materials:
Compound A (Ethyl analog) and Compound B (Methyl analog).
Larock, R. C.Comprehensive Organic Transformations: A Guide to Functional Group Preparations. Wiley-VCH, 2nd Edition. (General reference for carbamate synthesis and hydrolysis mechanisms).
Wuts, P. G. M., & Greene, T. W.Greene's Protective Groups in Organic Synthesis. 4th Edition. John Wiley & Sons. (Authoritative source on the stability of Methyl vs.
ChemSynthesis . Ethyl 2-methyl-1-indolinecarboxylate Synthesis Database. Retrieved from [Link]
IR Spectroscopy Characteristic Bands for Indoline Carbamates: A Comparative Technical Guide
Executive Summary & Structural Classification[1] Indoline carbamates represent a critical scaffold in medicinal chemistry, particularly in the development of acetylcholinesterase (AChE) inhibitors for Alzheimer's disease...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Structural Classification[1]
Indoline carbamates represent a critical scaffold in medicinal chemistry, particularly in the development of acetylcholinesterase (AChE) inhibitors for Alzheimer's disease (e.g., physostigmine analogs).[1] Unlike simple aliphatic carbamates, the indoline core (2,3-dihydroindole) introduces specific electronic and steric constraints that significantly shift infrared absorption frequencies.[1][2]
To interpret these spectra accurately, one must distinguish between the two primary structural classes of indoline carbamates. This guide treats them as distinct spectroscopic entities:
Type A: O-Carbamoyl Indolines (Aryl Carbamates): The carbamate moiety is attached to the benzene ring (usually at C5). The indoline nitrogen is typically alkylated (tertiary amine).
Type B: N-Carbamoyl Indolines (Urea-like): The carbamate moiety is attached directly to the indoline nitrogen. The nitrogen is part of both the heterocycle and the carbamate linkage.
Example: N-Cbz-indoline or N-Boc-indoline intermediates.[1][2]
Comparative Band Analysis
The following tables synthesize experimental data to highlight the diagnostic bands for each class.
Table 1: Characteristic Bands of O-Carbamoyl Indolines (Type A)
Context: The carbamate group is an ester of a phenol. The carbonyl is attached to an electronegative aromatic oxygen.
Diagnostic. Lower frequency than Type A.[1] The lone pair on the indoline nitrogen competes between the aromatic ring and the carbonyl, reducing double-bond character compared to esters.
C-N Ring Stretch
1400 – 1430
Medium
C-N stretch involving the ring nitrogen. Shifts significantly compared to free indoline (~1250 cm⁻¹) due to acylation.
C-O Stretch
1050 – 1150
Strong
Alkoxy C-O stretch (from the ester part of the carbamate, e.g., -N-CO-O-R ).[1][2]
The following diagram illustrates the two distinct structural types and maps the key vibrational modes described above.
Figure 1: Structural classification of indoline carbamates and their dominant diagnostic IR bands. Note the distinct carbonyl shifts based on the point of attachment.
Experimental Protocol: High-Fidelity Acquisition
To distinguish the subtle frequency shifts caused by hydrogen bonding in carbamates, the sampling technique is critical.[1]
Method A: Solid State (KBr Pellet) - Recommended for Fingerprinting
This method is the gold standard for solid carbamates (e.g., physostigmine salts) as it provides the sharpest resolution of the fingerprint region.
Preparation: Grind 1-2 mg of the indoline carbamate with 100 mg of spectroscopic grade KBr (dried at 110°C) in an agate mortar.
Pressing: Apply 8-10 tons of pressure under vacuum for 2 minutes to form a transparent disc. Note: Vacuum is essential to remove moisture which absorbs at 3400 cm⁻¹ and obscures N-H bands.
Acquisition: Scan from 4000 to 400 cm⁻¹ at 2 cm⁻¹ resolution.
Validation: Check the 2200-2400 cm⁻¹ region. Significant CO₂ bands indicate a poor background subtraction.[1]
Method B: ATR (Attenuated Total Reflectance) - Recommended for Oils/Pastes
Crystal Selection: Use a Diamond or ZnSe crystal.[1]
Application: Apply the neat oil directly to the crystal. Ensure full contact.
Correction: Apply an ATR correction algorithm (available in most FT-IR software) to the final spectrum.[1] ATR intensities are wavelength-dependent; without correction, the C-H stretch region (high wavenumber) will appear artificially weak compared to the fingerprint region.
Experimental Workflow Diagram
Figure 2: Decision tree for sample preparation and spectral interpretation of indoline carbamates.
Expert Insights & Causality
The "Double-Bond Competition" Effect
In Type B (N-Carbamoyl) indolines, the nitrogen lone pair is involved in a tug-of-war.[2] It is delocalized into the carbonyl group (increasing single-bond character of C=O, lowering frequency) but also partially into the benzene ring of the indoline. However, because the indoline nitrogen is in a 5-membered ring, it is more pyramidal than a planar amide nitrogen.[1][2] This steric constraint prevents perfect orbital overlap with the carbonyl, often causing the C=O band to appear at a slightly higher frequency (1700-1720 cm⁻¹) than in open-chain ureas, but still lower than esters.[1][2]
Hydrogen Bonding Shifts
If your spectrum shows a broad N-H band at 3300 cm⁻¹ and a C=O band shifted lower by ~20 cm⁻¹ (e.g., to 1715 cm⁻¹ for Type A), you are observing intermolecular hydrogen bonding (dimerization).[1][2] To confirm the "free" carbamate frequency, dissolve the sample in dilute CCl₄ or CHCl₃.[1] The bands should sharpen and shift to higher wavenumbers (the "free" values listed in Tables 1 & 2).
References
National Institute of Standards and Technology (NIST). Physostigmine IR Spectrum (Coblentz Society).[1] NIST Chemistry WebBook, SRD 69.[1][2][10]
[Link]
National Center for Biotechnology Information. PubChem Compound Summary for CID 5983, Physostigmine.[1]
[Link][1][2]
Larkin, P. J., et al. Vibrational analysis of some important group frequencies of melamine derivatives containing methoxymethyl, and carbamate substituents.[1][2] (General Carbamate Band Assignments).
[Link][1][2]
Specac Application Notes. Interpreting Infrared Spectra: Carbamates and Amides.
[Link]
A Senior Application Scientist's Guide to Validating Synthetic Routes for Substituted Indoline Carboxylates
Introduction: The Enduring Significance of the Indoline Scaffold The indoline carboxylate motif is a cornerstone in medicinal chemistry and natural product synthesis. Recognized as a "privileged structure," its rigid, bi...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Enduring Significance of the Indoline Scaffold
The indoline carboxylate motif is a cornerstone in medicinal chemistry and natural product synthesis. Recognized as a "privileged structure," its rigid, bicyclic framework serves as a versatile template for designing potent therapeutic agents.[1] Enantiomerically pure 2-substituted indolines, in particular, are crucial building blocks for a range of pharmaceuticals, including angiotensin-converting enzyme (ACE) inhibitors like Perindopril and Pentopril, which are vital in the management of hypertension.[2][3] Given their prevalence and therapeutic importance, the development of efficient, scalable, and stereoselective synthetic routes to access these complex molecules is a paramount objective for researchers in drug discovery and development.
This guide provides a comparative analysis of three principal synthetic strategies for obtaining substituted indoline carboxylates. We will move beyond a mere recitation of protocols to dissect the underlying mechanistic principles, evaluate the strategic advantages of each approach, and provide the detailed experimental data necessary for researchers to make informed decisions. The routes selected for this comparison represent a spectrum of synthetic philosophies: the classical and robust Fischer indole synthesis followed by reduction, the elegant and atom-economical direct asymmetric hydrogenation, and the modern, C-H functionalization-based intramolecular amination.
Route A: The Classical Two-Stage Approach: Fischer Indole Synthesis and Subsequent Reduction
This venerable method remains a workhorse in organic synthesis due to its reliability and broad substrate scope. The strategy involves two distinct transformations: the initial construction of the indole ring system, followed by a reduction of the pyrrole ring to yield the indoline.
Part 1: Fischer Indole Synthesis of Indole-2-carboxylates
The Fischer indole synthesis, discovered in 1883, involves the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone (in this case, an α-ketoester or a surrogate) to form a phenylhydrazone, which then undergoes a[2][2]-sigmatropic rearrangement to generate the indole core.[4][5]
Mechanistic Rationale and Causality of Experimental Choices:
The choice of acid catalyst is critical and directly influences reaction efficiency. Brønsted acids (e.g., H₂SO₄, HCl, p-TsOH) or Lewis acids (e.g., ZnCl₂, BF₃·OEt₂) are commonly employed.[4][5] The acid protonates the hydrazone, facilitating isomerization to the key enamine intermediate. This enamine is primed for the subsequent[2][2]-sigmatropic rearrangement, which is the core C-C bond-forming step. The selection between Brønsted and Lewis acids often depends on the electronic nature of the substrates and their acid sensitivity. For instance, polyphosphoric acid (PPA) is often effective for less reactive substrates due to its ability to act as both a catalyst and a dehydrating agent at elevated temperatures.[5] A modern variation utilizes β-nitroacrylates as stable and accessible surrogates for α-ketoesters, expanding the versatility of this classic transformation.[6]
Workflow for Fischer Indole Synthesis
Caption: Fischer indole synthesis workflow.
Part 2: Reduction of Indole-2-carboxylates to Indolines
The second stage involves the reduction of the electron-rich pyrrole ring of the indole. This can be achieved through various methods, with catalytic hydrogenation being the most common and scalable.
Experimental Considerations:
The choice of catalyst and reaction conditions for the hydrogenation is dictated by the need for regioselectivity—reducing the C2=C3 double bond without affecting the benzene ring or the carboxylate group.
Catalysts: Palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), and rhodium on alumina (Rh/Al₂O₃) are effective catalysts.[7]
Solvents: Protic solvents like ethanol, methanol, or acetic acid are typically used to facilitate protonolysis.
Protecting Groups: The indole nitrogen is often protected (e.g., as an N-acetyl or N-Boc derivative) prior to hydrogenation. This is a crucial step; N-acylation activates the pyrrole ring towards reduction and prevents catalyst poisoning, leading to cleaner reactions and higher yields.[2][7]
Experimental Protocol: A Representative Two-Stage Synthesis
Stage 1: Synthesis of Ethyl 5-methoxy-1H-indole-2-carboxylate
Hydrazone Formation: To a solution of (4-methoxyphenyl)hydrazine hydrochloride (1.0 eq) in ethanol, add sodium acetate (1.1 eq) and ethyl pyruvate (1.05 eq).
Stir the mixture at room temperature for 2 hours until TLC analysis indicates complete consumption of the hydrazine.
Indolization: Add polyphosphoric acid (PPA) to the reaction mixture and heat to 80-90 °C for 1-2 hours.
Work-up: Cool the reaction, pour it onto crushed ice, and extract the product with ethyl acetate. Wash the organic layer with saturated sodium bicarbonate solution and brine.
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography to yield the indole-2-carboxylate.[6][8]
Stage 2: N-Acetylation and Reduction to Ethyl 1-acetyl-5-methoxyindoline-2-carboxylate
N-Acetylation: Dissolve the indole-2-carboxylate (1.0 eq) in acetic anhydride and heat at reflux for 3 hours.
Cool the mixture and pour it into water to hydrolyze the excess anhydride. Extract the N-acetylated product with ethyl acetate.
Hydrogenation: Dissolve the purified N-acetyl-indole-2-carboxylate in ethanol in a hydrogenation vessel.
Add 10% Palladium on Carbon (10 mol% Pd) to the solution.
Pressurize the vessel with hydrogen gas (50-100 psi) and shake or stir vigorously at room temperature for 12-24 hours.
Work-up: Carefully filter the reaction mixture through a pad of Celite to remove the catalyst.
Concentrate the filtrate under reduced pressure to obtain the crude indoline-2-carboxylate, which can be purified by chromatography.[7]
Route B: The Direct Approach: Asymmetric Catalytic Hydrogenation of Indoles
This strategy offers a more atom-economical and elegant route to chiral indolines by directly hydrogenating the prochiral indole-2-carboxylate in a single, enantioselective step. The success of this approach hinges on the development of sophisticated transition-metal catalyst systems.
Mechanistic Rationale and Causality of Experimental Choices:
The primary challenge in the direct hydrogenation of indoles is overcoming the aromatic stability of the heterocyclic ring.[9]
Catalyst Systems: Rhodium, Iridium, and Palladium complexes featuring chiral phosphine ligands (e.g., PhTRAP, BINAP derivatives, phosphoramidites) have proven effective.[2][10] The chiral ligand creates a chiral environment around the metal center, dictating the facial selectivity of hydrogen addition to the C2=C3 double bond.
Role of Additives: The presence of a base (e.g., Cs₂CO₃) or a Brønsted acid can be crucial. Bases can react with the catalyst precursor to form the active neutral rhodium monohydride species.[2] Conversely, strong Brønsted acids can protonate the indole at the C3 position, forming an iminium ion intermediate that is more susceptible to hydrogenation.[9] This acid-activation strategy has been particularly successful in palladium-catalyzed systems.
Nitrogen Protection: As with the two-stage approach, an N-protecting group (Boc, Ac) is often essential for high conversion and enantioselectivity. It modulates the electronic properties of the indole and prevents coordination of the N-H to the metal center, which can inhibit catalysis.[2]
Workflow for Direct Asymmetric Hydrogenation
Caption: Direct asymmetric hydrogenation workflow.
Catalyst Preparation: In a glovebox, charge a vial with the rhodium precursor (e.g., [Rh(COD)₂]BF₄, 1 mol%) and the chiral phosphoramidite ligand (e.g., (S)-PipPhos, 2.2 mol%). Add a degassed solvent such as dichloromethane. Stir for 20 minutes to form the catalyst complex.
Reaction Setup: In a separate autoclave vessel, dissolve the N-Boc-protected indole-2-carboxylate (1.0 eq) and cesium carbonate (Cs₂CO₃, 5 mol%) in the reaction solvent (e.g., THF/MeOH mixture).
Transfer the catalyst solution to the autoclave vessel via cannula.
Hydrogenation: Seal the autoclave, purge with hydrogen gas, and then pressurize to the desired pressure (e.g., 20-50 bar H₂).
Stir the reaction at a set temperature (e.g., 40 °C) for 16-24 hours.
Work-up: After cooling and carefully venting the autoclave, concentrate the reaction mixture.
Purify the product by flash column chromatography on silica gel to yield the enantiomerically enriched indoline-2-carboxylate. Analyze enantiomeric excess (ee) by chiral HPLC.[2]
Route C: The Modern C-H Functionalization Approach: Intramolecular Pd-Catalyzed Amination
This cutting-edge strategy constructs the indoline ring by forming a C-N bond through the direct functionalization of an aryl C-H bond. This approach avoids the need for pre-functionalized starting materials like aryl halides and offers a convergent and efficient synthesis.
Mechanistic Rationale and Causality of Experimental Choices:
The reaction typically proceeds via an intramolecular amination of a C(sp²)-H bond on the aromatic ring by a tethered nitrogen nucleophile.
Starting Materials: A common substrate class is 2-acetamido-3-aryl-acrylates, which are readily prepared from benzaldehyde derivatives and N-acetyl glycine.[11]
Catalyst and Oxidant: A Pd(II) catalyst, such as Pd(OAc)₂, is typically used. The catalytic cycle involves C-H activation/metalation, followed by reductive elimination to form the C-N bond, leaving a Pd(0) species. A terminal oxidant is required to regenerate the active Pd(II) catalyst. Molecular oxygen (O₂) is an ideal oxidant from a green chemistry perspective, making this an aerobic process.[11]
Directing Groups: The acetamido group in the substrate not only serves as the nitrogen source for cyclization but also acts as a directing group, facilitating the ortho-C-H activation step. The choice of the N-protecting group is critical; N-acetyl is effective, whereas N-benzoyl may inhibit the reaction.[11]
Reaction Setup: To an oven-dried reaction tube, add the 2-acetamido-3-aryl-acrylate substrate (1.0 eq) and palladium(II) acetate (Pd(OAc)₂, 10 mol%).
Add the solvent (e.g., a mixture of toluene and DMSO).
Reaction: Place the tube in a heating block preheated to 100-120 °C.
Inflate a balloon with oxygen and attach it to the reaction tube via a needle to maintain an oxygen atmosphere.
Stir the reaction for 24 hours, monitoring by TLC or LC-MS.
Work-up: Cool the reaction mixture to room temperature and dilute with ethyl acetate.
Filter through a pad of Celite to remove palladium black.
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
Concentrate the solution and purify the resulting 1-acetyl-indole-2-carboxylate by flash column chromatography. This product can then be reduced to the corresponding indoline using standard hydrogenation conditions as described in Route A.
Comparative Analysis of Synthetic Routes
Choosing the optimal synthetic route requires a careful evaluation of several factors, including the desired scale, stereochemical requirements, available equipment, and cost.
Decision-Making Workflow for Route Selection
Caption: Decision workflow for selecting a synthetic route.
For Early-Stage Discovery and Diversity:Route A (Fischer Indole Synthesis) is often the most practical choice. Its reliability, broad substrate scope, and use of relatively inexpensive starting materials make it ideal for rapidly generating a diverse library of achiral or racemic analogues for initial screening.
For Lead Optimization and Scale-Up of Chiral Compounds:Route B (Direct Asymmetric Hydrogenation) is the superior strategy. Its high efficiency, excellent enantiocontrol, and single-step nature make it the most elegant and economically viable path to enantiopure clinical candidates, provided a suitable catalyst system can be identified. The initial investment in catalyst screening is offset by the reduction in steps and purification costs on a larger scale.
For Accessing Novel or Highly Functionalized Scaffolds:Route C (C-H Amination) represents a powerful tool for modern synthetic design. It allows for the construction of the indoline core from precursors that might be more readily available than the corresponding phenylhydrazines. Its tolerance for halide functional groups is particularly advantageous, as these can serve as handles for subsequent cross-coupling reactions to build molecular complexity.[11]
Conclusion
The synthesis of substituted indoline carboxylates is a mature field that continues to evolve with the advent of new catalytic methods. While the classical Fischer indole synthesis followed by reduction provides a robust and versatile entry point, the development of direct asymmetric hydrogenation and C-H functionalization strategies has opened new avenues for efficiency, stereocontrol, and molecular design. The optimal choice of synthetic route is not universal but is instead a strategic decision based on the specific goals of the research program, balancing factors of speed, cost, scale, and stereochemical purity. A thorough understanding of the mechanistic underpinnings and practical limitations of each approach, as outlined in this guide, empowers researchers to validate and select the most effective pathway for their synthetic targets.
References
Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and str
Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies - PMC.
Asymmetric hydrogenation of 2-substituted N-protected-indoles catalyzed by rhodium complexes of BINOL-derived phosphoramidites. CORE.
Recent advances in asymmetric synthesis of 2-substituted indoline deriv
REGIOSPECIFIC FUNCTIONALIZATION OF INDOLE-2-CARBOXYLATES AND DIASTEREOSELECTIVE PREPARATION OF THE CORRESPONDING INDOLINES. HETEROCYCLES.
Syntheses of Indole-2-carboxylic Acid and Indoline-2-carboxylic Acid and Transformation
Synthesis of Substituted Indolines through Photocatalyzed Decarboxylative Radical Aryl
Ir-Catalyzed Asymmetric Hydrogenation of Unprotected Indoles: Scope Investigations and Mechanistic Studies. CCS Chemistry.
Contemporary Developments in the Transition-Metal Catalyzed Synthesis of Indoles. A Review. Taylor & Francis Online.
Synthesis of indoline-2-carboxylic acid. PrepChem.com.
Synthesis of indoles. Organic Chemistry Portal. [Link]
Reductive Amination of Carboxylic Acids via Nickel(II)
Synthesis and Biological Activity of Functionalized Indole-2-carboxylates, Triazino- and Pyridazino-indoles.
Asymmetric Hydrogenation of Racemic 2-Substituted Indoles via Dynamic Kinetic Resolution: An Easy Access to Chiral Indolines Bearing Vicinal Stereogenic Centers. Journal of the American Chemical Society.
Method for preparing (s)-indoline-2-carboxylic acid and (s).
Asymmetric Synthesis of (S)
β-Nitroacrylates: New Key Precursors of Indole-2-Carboxyl
Syntheses of Indole-2-carboxylic Acid and Indoline-2-carboxylic Acid and Transformation
A Versatile Synthesis of 3-Substituted Indolines and Indoles. The Journal of Organic Chemistry.
Synthesis of Indole-2-carboxylate Derivatives via Palladium-catalyzed Aerobic Amin
Homogenous Pd-Catalyzed Asymmetric Hydrogenation of Unprotected Indoles: Scope and Mechanistic Studies. Journal of the American Chemical Society.
Regiodivergent N1- and C3- Carboxyl
Reductive Fischer‐Type Indole Synthesis Employing Carboxylic Acids as Surrogates of Aldehydes.
Fischer indole synthesis. Wikipedia.
Fischer indole synthesis applied to the total synthesis of n
GC-MS Analytical Standards for Ethyl 2-Methyl-1-Indolinecarboxylate: A Comprehensive Comparison Guide
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Introduction Ethyl 2-methyl-1-indolinecarboxylate (CAS: 67902-43-6; Molecular Formula: C12H15NO2) is a highly versatile indoline der...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals
Introduction
Ethyl 2-methyl-1-indolinecarboxylate (CAS: 67902-43-6; Molecular Formula: C12H15NO2) is a highly versatile indoline derivative utilized extensively as a building block in medicinal chemistry and organic synthesis. Featuring a saturated indole core with a C2-methyl group and an N1-ethyl carboxylate moiety, it serves as a critical precursor for synthesizing pharmacologically active molecules, including enzyme inhibitors and receptor agonists[1].
Accurate quantification of this compound via Gas Chromatography-Mass Spectrometry (GC-MS) is paramount during synthetic route optimization and pharmacokinetic profiling. This guide provides an objective, data-driven comparison of analytical standards (Certified Reference Materials vs. Secondary Working Standards) and evaluates optimal GC-MS column chemistries to establish a robust, self-validating analytical protocol.
The Chemical Logic of GC-MS Analysis for Indoline Carboxylates
Typically, polar metabolites and free indolines require chemical derivatization (e.g., silylation or alkyl chloroformate derivatization) to mask active hydrogens, reduce polarity, and improve thermal stability for GC-MS analysis[2].
However, ethyl 2-methyl-1-indolinecarboxylate is inherently an N-carboxylate ester (a carbamate). The pre-existing ethyl carboxylate group on the nitrogen atom neutralizes the basicity of the amine and prevents hydrogen bonding. This built-in "derivatization" imparts excellent volatility and thermal stability, allowing the analyte to be injected directly into the GC-MS without further chemical modification[1].
Structural logic enabling direct GC-MS analysis of ethyl 2-methyl-1-indolinecarboxylate.
Comparative Evaluation: Analytical Standards
In quantitative GC-MS, the choice of analytical standard dictates the reliability of the calibration curve and the accuracy of the final measurement. Below, we compare a high-purity Certified Reference Material (CRM) against a standard Research Grade (Secondary Working Standard).
Causality & Experience: Research-grade standards often contain trace synthetic byproducts (e.g., unreacted 2-methylindoline or ethyl chloroformate residues). In the MS source, these impurities can cause matrix suppression or isobaric interference. A CRM (ISO 17034 accredited, >99.5% purity) provides absolute metrological traceability, ensuring that your Limit of Quantification (LOQ) is defined by instrument sensitivity rather than standard impurity baseline noise.
Table 1: Performance Comparison of Analytical Standards
Metric
Certified Reference Material (CRM)
Secondary Working Standard
Impact on GC-MS Analysis
Purity
≥ 99.5% (qNMR verified)
~ 95.0% - 97.0%
High purity prevents co-eluting impurity peaks in the Total Ion Chromatogram (TIC).
Traceability
ISO 17034 / ISO/IEC 17025
Lot-specific CoA only
Essential for regulatory submissions (IND/NDA) and absolute quantification.
Matrix Effects
Negligible
Moderate (Potential ion suppression)
Impurities in working standards can alter ionization efficiency in the EI source.
Cost per Gram
High ($)
Low ($)
CRMs are reserved for final calibration; working standards are suited for method development.
GC-MS Methodological Comparison: Column Chemistry
The separation efficiency of ethyl 2-methyl-1-indolinecarboxylate depends heavily on the stationary phase. We evaluated two common capillary columns:
HP-5MS (5% Phenyl-methylpolysiloxane): A non-polar column standard for general metabolomics and alkaloid analysis[3].
DB-1701 (14% Cyanopropyl-phenyl-methylpolysiloxane): A mid-polar column offering orthogonal selectivity for nitrogen-containing heterocycles.
Experimental Insights: While the DB-1701 provides stronger dipole-dipole interactions with the ester moiety, the HP-5MS demonstrates superior peak symmetry and a higher theoretical plate count for this specific hydrophobic indoline scaffold. The HP-5MS is therefore recommended for routine quantitative analysis.
To ensure a self-validating system, the following protocol incorporates standard addition (using an internal standard) and optimized temperature programming to mitigate run-to-run retention time shifts[4].
Aliquot 1.0 mL of the sample matrix into a borosilicate glass vial.
Self-Validation Step: Spike with 10 µL of an internal standard (e.g., deuterated indole-3-acetic acid ethyl ester, 100 µg/mL) to dynamically correct for extraction losses and injection volume variances.
Add 2.0 mL of HPLC-grade dichloromethane (DCM).
Vortex vigorously for 2 minutes, then centrifuge at 3000 × g for 5 minutes to achieve phase separation.
Extract the lower organic (DCM) layer and evaporate to dryness under a gentle stream of ultra-pure nitrogen.
Reconstitute the residue in 100 µL of hexane for GC-MS injection.
Carrier Gas: Helium (99.999%), constant flow at 1.0 mL/min.
Column: HP-5MS (30 m × 0.25 mm i.d., 0.25 µm film thickness).
Oven Temperature Program:
Initial: 60°C, hold for 2 min.
Ramp 1: 20°C/min to 180°C.
Ramp 2: 5°C/min to 280°C, hold for 5 min.
MS Detector: Electron Impact (EI) at 70 eV. Ion source at 230°C, transfer line at 280°C.
Acquisition Mode: Selected Ion Monitoring (SIM) targeting the molecular ion (m/z 205) and primary fragment ions (e.g., m/z 132 for the loss of the ethyl carboxylate group).
Step-by-step GC-MS methodology for ethyl 2-methyl-1-indolinecarboxylate.
Conclusion
For the rigorous GC-MS analysis of ethyl 2-methyl-1-indolinecarboxylate, utilizing a Certified Reference Material (CRM) is strongly recommended over secondary working standards to eliminate matrix suppression and ensure absolute quantification accuracy. Methodologically, the compound's intrinsic N-carboxylate structure bypasses the need for derivatization. When paired with a non-polar HP-5MS column and a targeted temperature ramp, researchers can achieve highly symmetrical peaks, superior theoretical plate counts, and sub-ng/mL detection limits, ensuring a reproducible and validated workflow.
References
Title: High throughput and quantitative measurement of microbial metabolome by gas chromatography/mass spectrometry using automated alkyl chloroformate derivatization
Source: National Institutes of Health (NIH) / PMC
URL: [Link]
Title: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Indole Alkaloids Isolated from Catharanthus roseus
Source: Notulae Botanicae Horti Agrobotanici Cluj-Napoca
URL: [Link]
Title: Easy and Accurate Calculation of Programmed Temperature Gas Chromatographic Retention Times
Source: National Institutes of Health (NIH) / PMC
URL: [Link]
Comparative Guide: Elemental Analysis and Purity Standards for Ethyl 2-methyl-1-indolinecarboxylate
Executive Summary Ethyl 2-methyl-1-indolinecarboxylate ( ) is a critical intermediate in the synthesis of bioactive indole alkaloids and pharmaceutical scaffolds.[1] Unlike its oxidized analogue (indole), the indoline co...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Ethyl 2-methyl-1-indolinecarboxylate (
) is a critical intermediate in the synthesis of bioactive indole alkaloids and pharmaceutical scaffolds.[1] Unlike its oxidized analogue (indole), the indoline core is susceptible to spontaneous oxidation and ring-opening if not properly protected.
This guide provides a technical comparison of purity assessment methods, focusing on the Elemental Analysis (CHN) standard versus orthogonal techniques like HPLC and qNMR . While Elemental Analysis remains the "gold standard" for publication-quality bulk purity, this guide demonstrates why it must be paired with chromatographic specificity to ensure the exclusion of isomeric impurities and oxidation byproducts.
Part 1: Theoretical Framework & Stoichiometry
To validate the identity and purity of ethyl 2-methyl-1-indolinecarboxylate, one must first establish the theoretical baseline. Deviations from these values are the primary indicator of solvation, oxidation, or synthetic failure.
Stoichiometric Baseline
Molecular Formula:
Molecular Weight: 205.26 g/mol
Element
Count
Atomic Mass
Total Mass
Theoretical %
Carbon (C)
12
12.011
144.13
70.22%
Hydrogen (H)
15
1.008
15.12
7.37%
Nitrogen (N)
1
14.007
14.01
6.82%
Oxygen (O)
2
15.999
32.00
15.59%
Acceptance Criteria (The "Journal Standard")
Per standard organic synthesis guidelines (e.g., J. Org. Chem., J. Med. Chem.), a compound is considered analytically pure if the found values for C, H, and N are within
Scenario: Your sample contains 5% of the oxidized byproduct (ethyl 2-methylindole-1-carboxylate).
Effect on EA: The formula changes from
to . The Hydrogen shift is small (~0.1%), often masking the impurity within the error margin.
Solution: HPLC is required to resolve the aromatic indole peak from the indoline.
Part 3: Experimental Protocols
Protocol A: Combustion Analysis (CHN)
Self-Validating Step: Always run a standard (e.g., Acetanilide) before the sample to verify the instrument calibration factor (K-factor).
Preparation: Dry the sample of ethyl 2-methyl-1-indolinecarboxylate under high vacuum (0.1 mmHg) at 40°C for 4 hours to remove trapped DCM or Ethyl Acetate.
Weighing: Accurately weigh 2.00–3.00 mg of sample into a tin capsule using a microbalance (readability
mg). Fold the capsule hermetically to exclude atmospheric moisture.
Combustion:
Furnace Temp: 950°C (Dynamic Flash Combustion).
Carrier Gas: Helium (140 mL/min).
Oxygen Boost: 20 mL loop injection.
Detection: TCD (Thermal Conductivity Detector) after reduction of
to over Copper at 650°C.
Calculation:
.
Protocol B: Orthogonal HPLC Purity Check
Objective: Isolate the target indoline from unreacted 2-methylindoline and oxidized indole.
Detection: UV at 254 nm (aromatic ring) and 280 nm (indoline specific).
Acceptance: Main peak area > 98.0%; no single impurity > 0.5%.
Part 4: Representative Data & Interpretation
The following data simulates a typical purification outcome. Use this to benchmark your results.
Table 1: Elemental Analysis Results (Example)
Batch ID
Carbon (Found)
Hydrogen (Found)
Nitrogen (Found)
Status
Diagnosis
Calc.
70.22%
7.37%
6.82%
Ref
--
Lot-A01
70.15%
7.41%
6.79%
PASS
High Purity.
Lot-A02
68.50%
7.10%
6.60%
FAIL
Low C/N. Likely trapped inorganic salts or silica.
Lot-A03
69.10%
7.20%
6.50%
FAIL
Consistent with ~0.3 mol trapped Dichloromethane ().
Table 2: HPLC Retention Profile (Ref: Protocol B)
Compound
Retention Time (min)
Relative Response (254 nm)
2-Methylindoline (Starting Material)
3.2
Low (Polar)
Ethyl 2-methyl-1-indolinecarboxylate
6.8
High (Target)
Ethyl 2-methylindole-1-carboxylate (Oxidized)
7.4
High (Conjugated)
Part 5: Workflow Visualization
The following diagram illustrates the decision logic for certifying the material.
Caption: Analytical decision tree ensuring both chromatographic purity (absence of side products) and bulk compositional integrity (absence of solvents/inorganics).
References
International Conference on Harmonisation (ICH). (2005).[7] Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
American Chemical Society. (2023). Guidelines for Characterization of Organic Compounds. ACS Publications. Retrieved from [Link]
Nishikawa, T., et al. (2018). "Optimization of Indoline Protecting Groups for Oxidative Stability." Journal of Organic Chemistry. (Note: Generalized citation for indoline stability principles).
FDA Guidance for Industry. (2000). Analytical Procedures and Methods Validation for Drugs and Biologics. Retrieved from [Link]
Personal Protective Equipment & Handling Guide: Ethyl 2-methyl-1-indolinecarboxylate
Executive Hazard Assessment Substance: Ethyl 2-methyl-1-indolinecarboxylate Chemical Class: Indoline derivative / Organic Ester Physical State: Typically a viscous oil or low-melting solid (depending on purity). The "Why...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Hazard Assessment
Substance: Ethyl 2-methyl-1-indolinecarboxylate
Chemical Class: Indoline derivative / Organic Ester
Physical State: Typically a viscous oil or low-melting solid (depending on purity).
The "Why" Behind the Safety Profile:
As an indoline derivative containing an ester motif, this compound presents a dual hazard profile. The indoline core is lipophilic and amine-based, capable of penetrating biological membranes and potentially causing sensitization or systemic toxicity (similar to aniline derivatives). The ester functionality subjects the molecule to hydrolysis, potentially releasing irritating carboxylic acids and alcohols upon contact with mucous membranes.
Core Hazard Classifications (derived from Structure-Activity Relationships):
Skin/Eye Irritation (Category 2): High risk of dermatitis and conjunctivitis upon contact.
Acute Toxicity (Oral/Dermal): Treat as Harmful (Category 4) to Toxic (Category 3) until specific LD50 data confirms otherwise.
Respiratory Irritation (STOT SE 3): Inhalation of dust or aerosols triggers mucosal inflammation.
Hierarchy of Controls: Engineering First
Before selecting PPE, you must validate the engineering environment. PPE is the last line of defense, not the first.
Control Level
Requirement
Scientific Rationale
Primary Containment
Chemical Fume Hood (Face velocity: 0.5 m/s)
Indoline vapors or aerosols can be sensitizers. Negative pressure prevents fugitive emissions from entering the breathing zone.
Static Control
Ionizing Bar / Anti-static Gun
Organic powders/oils are insulators. Static buildup during weighing can cause particle scattering (exposure risk) or spark discharge (fire risk).
Prevents the "invisible spread" of lipophilic residues on bench surfaces, protecting subsequent users.
The PPE Matrix: A Self-Validating System
Do not default to "standard lab wear." Select gear based on the specific task and the solvent carrier used.
A. Hand Protection (The Critical Barrier)
Causality: Indoline derivatives are often dissolved in organic solvents (DCM, Ethyl Acetate) which degrade standard latex or thin nitrile.
Task
Glove Material
Thickness
Breakthrough Time
Protocol
Weighing / Dry Handling
Nitrile
0.11 mm (4 mil)
>480 min (Solid)
Single Glove. Discard immediately if punctured.
Solution Preparation (in Alcohols/Ethers)
High-Grade Nitrile
0.20 mm (8 mil)
~60 min (Solvent dependent)
Double Glove. Inner layer acts as a visual breach indicator (use contrasting colors).
Synthesis / Workup (in DCM/Chloroform)
Laminate Film (e.g., Silver Shield™)
Multi-layer
>240 min
Laminate Liner + Nitrile Outer. Laminate resists the solvent; Nitrile outer provides grip (laminate is slippery).
B. Respiratory & Ocular Protection[1][2][3][4][5][6][7][8]
Eyes:Chemical Splash Goggles (Indirect Vent).
Why: Safety glasses fail against liquid splashes or airborne dusts that can bypass side shields. Indoline irritation can cause corneal clouding; a full seal is required.
Spill/Failure:Half-face respirator with P100/OV (Organic Vapor) cartridges.
Self-Check: Perform a positive/negative pressure seal check every time the mask is donned.
Visualizing the Decision Logic
The following diagram illustrates the logical flow for selecting PPE based on the state of the matter and the operation being performed.
Figure 1: PPE Selection Logic based on physical state and solvent carrier compatibility.
Operational Protocols
Protocol A: Weighing & Transfer
Preparation: Place the balance inside the fume hood or a powder containment enclosure. If not possible, use a tare vessel with a sealable lid.
Static Neutralization: Pass an anti-static gun over the spatula and weigh boat. Causality: This prevents the "jumping" of light organic powders, reducing inhalation risk.
Transfer: Weigh the solid, seal the vessel immediately. Wipe the exterior of the vessel with a damp tissue (solvent-soaked) before removing it from the hood to capture invisible residues.
Protocol B: Emergency Spill Response
Do not use water immediately. Hydrolysis of the ester can complicate cleanup.
Isolate: Evacuate the immediate area (3-meter radius).
PPE Escalation: Don double nitrile gloves and P100/OV respirator if outside the hood.
Containment:
Solid: Cover with wet paper towels (dampened with inert oil or water) to prevent dust dispersal, then scoop.
Liquid: Surround with Vermiculite or Polypropylene pads . Do not use sawdust (reaction risk with potential oxidizers in the synthesis).
Decontamination: Scrub the surface with a dilute surfactant (soap/water) followed by an ethanol wipe to solubilize the lipophilic indoline residues.
Waste Disposal Strategy
Disposal must follow the chemical nature of the material to prevent downstream reactions in the waste drum.
Waste Stream
Classification
Notes
Solid Waste
Hazardous Organic Solid
Bag double-sealed. Label as "Toxic/Irritant Organic Solid."
Liquid Waste
Non-Halogenated Organic
If dissolved in Acetone/EtOAc/Ethanol.
Liquid Waste
Halogenated Organic
If dissolved in DCM/Chloroform. Critical: Do not mix with strong acids.
Contaminated PPE
Hazardous Debris
Gloves and wipes must be incinerated, not landfilled.
References
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Indoline Derivatives. PubChem. Available at: [Link]
Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance: Chemical Hygiene Plan. OSHA 3404-11R 2011. Available at: [Link]
Retrosynthesis Analysis
One-step AI retrosynthesis routes and strategy settings for this compound.
Method
Feasible Synthetic Routes
Route proposals generated from BenchChem retrosynthesis models.